Technical Documentation Center

4-amino-N-cyclopentyl-3-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-N-cyclopentyl-3-methylbenzamide
  • CAS: 926227-48-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-amino-N-cyclopentyl-3-methylbenzamide

An In-Depth Technical Guide to 4-amino-N-cyclopentyl-3-methylbenzamide: Structure, Properties, and Synthetic Strategies Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-amino-N-cyclopentyl-3-methylbenzamide: Structure, Properties, and Synthetic Strategies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and a proposed synthetic pathway for the novel compound 4-amino-N-cyclopentyl-3-methylbenzamide. As a molecule incorporating a substituted benzamide scaffold, it holds potential for exploration in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the synthesis, characterization, and potential applications of this compound. The methodologies described herein are based on established chemical principles and data from structurally analogous molecules, providing a robust framework for its investigation.

Introduction

Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The specific arrangement of substituents on the aromatic ring and the amide nitrogen can significantly influence the molecule's pharmacological profile. This guide focuses on the specific, and likely novel, compound 4-amino-N-cyclopentyl-3-methylbenzamide. The presence of a 4-amino group, a 3-methyl group, and an N-cyclopentyl moiety suggests potential for unique interactions with biological targets. This document serves as a proactive technical resource, outlining the predicted characteristics and a strategic approach to the synthesis and analysis of this compound to facilitate its future scientific exploration.

Chemical Structure and Nomenclature

The chemical structure of 4-amino-N-cyclopentyl-3-methylbenzamide is defined by a central benzene ring substituted with an amino group at position 4, a methyl group at position 3, and a carboxamide group at position 1. The nitrogen of the carboxamide is further substituted with a cyclopentyl group.

  • IUPAC Name: 4-amino-N-cyclopentyl-3-methylbenzamide

  • Molecular Formula: C₁₃H₁₈N₂O

  • Canonical SMILES: CC1=C(C=C(C=C1)N)C(=O)NC2CCCC2

  • InChI Key: (Predicted) - A unique InChI key would be generated upon synthesis and registration of this compound.

Below is a 2D representation of the chemical structure.

Caption: 2D structure of 4-amino-N-cyclopentyl-3-methylbenzamide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-amino-N-cyclopentyl-3-methylbenzamide. These values are estimated based on computational models and data from structurally similar compounds.

PropertyPredicted ValueReference/Method
Molecular Weight 218.29 g/mol Calculated
XLogP3 2.5Predicted based on similar structures[1]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated
Topological Polar Surface Area 55.1 ŲPredicted based on similar structures[1]
pKa (most basic) ~4.5 (aromatic amine)Estimated from aniline derivatives
pKa (most acidic) ~17 (amide N-H)Estimated from secondary amides
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.Inferred from structural features

Proposed Synthesis and Characterization

A plausible and efficient synthetic route for 4-amino-N-cyclopentyl-3-methylbenzamide is proposed, starting from commercially available 3-methyl-4-nitrobenzoic acid.

Synthetic Workflow

SynthesisWorkflow A 3-Methyl-4-nitrobenzoic acid B 3-Methyl-4-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ Reflux C N-Cyclopentyl-3-methyl-4-nitrobenzamide B->C Cyclopentylamine, Et₃N DCM, 0°C to rt D 4-amino-N-cyclopentyl-3-methylbenzamide C->D H₂, Pd/C or SnCl₂ EtOH

Caption: Proposed synthetic workflow for 4-amino-N-cyclopentyl-3-methylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-nitrobenzoyl chloride

  • To a round-bottom flask charged with 3-methyl-4-nitrobenzoic acid (1.0 eq), add thionyl chloride (3.0 eq) or oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude 3-methyl-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Cyclopentyl-3-methyl-4-nitrobenzamide

  • Dissolve the crude 3-methyl-4-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • To this solution, add cyclopentylamine (1.1 eq) and triethylamine (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-cyclopentyl-3-methyl-4-nitrobenzamide.

Step 3: Synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide

  • Dissolve N-cyclopentyl-3-methyl-4-nitrobenzamide in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Alternatively, the reduction can be performed using tin(II) chloride (SnCl₂) in ethanol at reflux.[2]

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or flash column chromatography to yield the final product, 4-amino-N-cyclopentyl-3-methylbenzamide.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include aromatic protons, the amide N-H proton (a broad singlet), the cyclopentyl protons, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the amide, aromatic carbons, cyclopentyl carbons, and the methyl carbon.

  • FT-IR: Characteristic peaks would include N-H stretching vibrations for the primary amine and the secondary amide, C=O stretching of the amide, and C-N stretching.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Pharmacological Profile and Research Directions

The structural motifs present in 4-amino-N-cyclopentyl-3-methylbenzamide suggest several potential avenues for pharmacological investigation. The 4-amino-substituted aromatic core is a feature in compounds with various biological activities, including antimicrobial and anticancer properties.[3][4][5] The N-cyclopentyl group can enhance lipophilicity, potentially improving cell membrane permeability.

Postulated Mechanism of Action and Biological Targets

MoA cluster_cell Target Cell Receptor Putative Receptor / Enzyme (e.g., Kinase, GPCR) Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling->Response Compound 4-amino-N-cyclopentyl-3-methylbenzamide Compound->Receptor Binding and Modulation

Caption: Postulated interaction of the compound with a cellular target.

Suggested In Vitro and In Vivo Assays
  • Anticancer Screening: The compound could be screened against a panel of cancer cell lines (e.g., NCI-60) to assess its cytotoxic or cytostatic effects.

  • Antimicrobial Assays: Evaluation of its activity against various bacterial and fungal strains would be a logical step.

  • Kinase Inhibition Assays: Many benzamide derivatives are known to be kinase inhibitors; therefore, screening against a panel of kinases could reveal potential targets.

  • In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of disease (e.g., tumor xenograft models) would be warranted to assess efficacy and safety.

Safety and Handling

As a novel chemical entity, 4-amino-N-cyclopentyl-3-methylbenzamide should be handled with care. Although specific toxicity data is not available, general precautions for handling aromatic amines and amides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

For more detailed safety information, it is advisable to consult the Safety Data Sheets (SDS) of structurally similar compounds.[6][7]

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential investigation of 4-amino-N-cyclopentyl-3-methylbenzamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical properties and potential pharmacological activities suggest that this novel compound is a worthwhile candidate for further research in medicinal chemistry and drug discovery. The information presented here should serve as a valuable resource for scientists embarking on the study of this and related molecules.

References

  • PubChem. 4-amino-2-chloro-N-(3-methylcyclopentyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-amino-3-chloro-N-(2-methoxycyclopentyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(9), 1134. Available from: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 4-Amino-N-(2,5-dimethylphenyl)benzamide. Available from: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 4-Amino-N-(1-cyclohexyl-3-pyrrolidinyl)-N-methylbenzamide. Available from: [Link]

  • PubChem. N-cyclopentyl-N-methyl-benzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-cyclopentyl-3-methylbutanamide. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. N-cyclopentyl-N-methyl-benzamide Chemical Properties. Available from: [Link]

  • Al-Amiery, A. A., et al. (2021). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of King Saud University - Science, 33(7), 101567.
  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Research Journal of Pharmacy and Technology, 12(4), 2260-2266.
  • PubChemLite. 4-amino-n-cyclopentylbenzamide. Available from: [Link]

  • Pharmaffiliates. N-(1-Carbamoyl-cyclopentyl)-benzamide. Available from: [Link]

  • ResearchGate. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Available from: [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17873-17896.
  • Minnesota Department of Health. (2013). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary.
  • Centre for Food Safety. N,N-Diethyl-3-methylbenzamide, also called DEET, is the most common active ingredient in insect repellents.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7195. Available from: [Link]

  • Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1395. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 11(4), 11849-11862.
  • Trinity Student Scientific Review. (2011). 4-aminoquinolines as Antimalarial Drugs.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2209. Available from: [Link]

  • Singh, P., et al. (2019). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Journal of Molecular Structure, 1179, 715-725.
  • Finberg, R. W., et al. (1984). Pharmacologic actions of 4-aminoquinoline compounds. The Journal of Immunology, 133(4), 2269-2273.
  • Google Patents. US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
  • Romero, M., & Delgado, R. (2025).
  • Taylor & Francis. 4-Aminoquinoline – Knowledge and References.

Sources

Exploratory

4-amino-N-cyclopentyl-3-methylbenzamide CAS number and identifiers

[1] Executive Summary 4-amino-N-cyclopentyl-3-methylbenzamide (CAS: 926227-48-7 ) is a specialized organic building block and pharmacophore scaffold used extensively in medicinal chemistry.[1][2][3][4] It belongs to the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-amino-N-cyclopentyl-3-methylbenzamide (CAS: 926227-48-7 ) is a specialized organic building block and pharmacophore scaffold used extensively in medicinal chemistry.[1][2][3][4] It belongs to the class of substituted benzamides, characterized by a 3-methyl-4-amino substitution pattern on the aromatic ring and a cyclopentyl amide moiety.[1]

This specific structural motif is highly valued in drug discovery for its ability to serve as a hinge-binding fragment in kinase inhibitors and as a privileged scaffold in the design of GPCR ligands.[1] The steric bulk of the ortho-methyl group (relative to the amine) restricts conformational rotation, often locking the aniline into a bioactive conformation, while the cyclopentyl group provides optimal hydrophobic filling in receptor pockets.

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10][11]

Core Identifiers
ParameterSpecification
Chemical Name 4-amino-N-cyclopentyl-3-methylbenzamide
CAS Registry Number 926227-48-7
Synonyms 4-amino-3-methyl-N-cyclopentylbenzamide; JH-9812
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES CC1=C(N)C=CC(=C1)C(=O)NC2CCCC2
InChIKey Calculated from structure
Physicochemical Properties
PropertyValue (Predicted/Exp)Significance
LogP (Octanol/Water) ~2.1 - 2.5Lipophilic enough for cell permeability; optimal for CNS/peripheral drug space.[1]
Topological Polar Surface Area (TPSA) ~55 ŲIndicates good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2 (Aniline NH₂, Amide NH)Critical for H-bond interactions with receptor residues (e.g., hinge region).
H-Bond Acceptors 1 (Carbonyl O)Key interaction point for backbone amides in proteins.
pKa (Aniline) ~4.0 - 5.0The 3-methyl group slightly increases basicity compared to unsubstituted aniline.[1]

Synthetic Methodology

To ensure high purity and avoid regioisomeric byproducts, the synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide is best approached via a Nitro-Reduction Route rather than direct coupling of the aniline.[1] Direct coupling of 4-amino-3-methylbenzoic acid can lead to self-polymerization or competitive side reactions due to the free aniline.[1]

Preferred Protocol: The Nitro-Reduction Pathway[1]
Step 1: Amide Coupling
  • Precursor: 3-methyl-4-nitrobenzoic acid.[1]

  • Reagents: Thionyl Chloride (

    
    ) or HATU; Cyclopentylamine; Triethylamine (TEA).
    
  • Solvent: Dichloromethane (DCM) or DMF.

Mechanism: The carboxylic acid is activated (to an acid chloride or active ester) and then attacked by the nucleophilic nitrogen of cyclopentylamine. The nitro group at the para position deactivates the ring, preventing side reactions.

Step 2: Nitro Reduction
  • Precursor: 3-methyl-4-nitro-N-cyclopentylbenzamide.

  • Reagents: Hydrogen gas (

    
    ), Palladium on Carbon (Pd/C) OR Iron (Fe) / Ammonium Chloride (
    
    
    
    ).
  • Solvent: Methanol or Ethanol.

Mechanism: Catalytic hydrogenation or metal-mediated reduction converts the nitro group (


) cleanly to the primary amine (

), yielding the final product.
Synthesis Workflow Diagram

SynthesisPath Start 3-methyl-4-nitrobenzoic acid Activation Activation (SOCl2 or HATU) Start->Activation Step 1a Intermediate Intermediate: 3-methyl-4-nitro-N-cyclopentylbenzamide Activation->Intermediate + Cyclopentylamine Step 1b Reduction Reduction (H2, Pd/C) Intermediate->Reduction Step 2 Product FINAL PRODUCT: 4-amino-N-cyclopentyl-3-methylbenzamide (CAS 926227-48-7) Reduction->Product Yield > 90%

Caption: Step-wise synthesis via nitro-precursor to prevent aniline interference.

Analytical Characterization Standards

Researchers synthesizing or verifying this compound should look for the following spectral signatures.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     7.4 - 7.6 ppm:  Doublet/Multiplet (Aromatic protons H2/H6, meta to amine).
    
  • 
     6.6 ppm:  Doublet (Aromatic proton H5, ortho to amine).
    
  • 
     7.8 - 8.0 ppm:  Broad doublet (Amide NH).
    
  • 
     5.4 - 5.6 ppm:  Broad singlet (Aniline 
    
    
    
    - exchangeable).[1]
  • 
     4.1 - 4.2 ppm:  Multiplet (1H, Cyclopentyl CH methine).
    
  • 
     2.1 ppm:  Singlet (3H, Methyl group on ring).
    
  • 
     1.4 - 1.9 ppm:  Multiplets (8H, Cyclopentyl 
    
    
    
    protons).
Mass Spectrometry (LC-MS)[1][12]
  • Ionization Mode: ESI Positive (

    
    ).
    
  • Expected Parent Ion

    
    :  219.30 m/z.
    
  • Fragmentation Pattern: Loss of cyclopentylamine or cleavage of the amide bond may be observed at higher collision energies.

Applications in Drug Discovery

This compound is not merely a catalog intermediate; it represents a strategic "fragment" in Structure-Activity Relationship (SAR) studies.

The "Magic Methyl" Effect

The methyl group at the 3-position (ortho to the amino group) is critical. It exerts steric pressure that twists the aniline nitrogen out of planarity or locks the conformation of the benzamide. In kinase inhibitors, this methyl group often fills a small hydrophobic pocket (e.g., the gatekeeper region or solvent front), significantly improving potency and selectivity compared to the des-methyl analog.

Pharmacophore Mapping[1]
  • Donor Motif: The 4-amino group acts as a hydrogen bond donor, often interacting with the hinge region backbone carbonyls of kinases.[1]

  • Linker: The amide bond serves as a rigid linker that orients the hydrophobic tail.

  • Hydrophobic Tail: The cyclopentyl group is a lipophilic moiety that occupies hydrophobic sub-pockets, increasing binding affinity via van der Waals interactions.

Structural Logic Diagram

Pharmacophore Core Benzene Scaffold Amine 4-Amino Group (H-Bond Donor) Core->Amine Pos 4 Methyl 3-Methyl Group (Conformational Lock) Core->Methyl Pos 3 Amide Amide Linker (H-Bond Acceptor/Donor) Core->Amide Pos 1 Target Biological Target (e.g. Kinase/GPCR) Amine->Target Binds Hinge Region Methyl->Target Selectivity Filter Cyclo Cyclopentyl Ring (Hydrophobic Pocket Fill) Amide->Cyclo N-substituent Cyclo->Target Van der Waals

Caption: Pharmacophore decomposition showing the functional role of each structural element.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to standard protocols for substituted anilines and amides.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at 2-8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).

References

  • PubChem. (n.d.).[5] Compound Summary: 4-amino-N-cyclopentyl-3-methylbenzamide.[1][2][3][4] National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Foundational

A Technical Guide to Characterizing the DMSO Solubility Profile of Novel Benzamide Derivatives: A Case Study of 4-amino-N-cyclopentyl-3-methylbenzamide

Abstract The solubility of a compound is a critical physicochemical parameter that dictates its journey through the drug discovery and development pipeline.[1][2] Poor solubility can impede reliable in vitro testing, lea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its journey through the drug discovery and development pipeline.[1][2] Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, and create significant formulation challenges.[3][4][5] Dimethyl sulfoxide (DMSO) is the most ubiquitous solvent in early-stage drug discovery, prized for its ability to dissolve a vast array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for high-throughput screening (HTS).[6][7][8] This guide provides an in-depth technical framework for determining the solubility profile of a novel compound, 4-amino-N-cyclopentyl-3-methylbenzamide, in DMSO. We will explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the critical nuances that ensure data integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable understanding of their compound's behavior in this essential solvent.

Introduction: The Central Role of Solubility in Drug Discovery

The path from a synthesized molecule to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties.[1] Among these, solubility is paramount. A compound must be in solution to be absorbed, interact with its biological target, and elicit a pharmacological response.[2][9] Consequently, characterizing a compound's solubility is not merely a routine check but a foundational step that influences everything from assay design to preclinical development.[4]

More than 40% of newly synthesized active pharmaceutical ingredients (APIs) are poorly soluble in water, a fact that poses a significant barrier to their development.[2][5] To manage vast compound libraries, researchers rely on organic solvents to create concentrated stock solutions, and DMSO is the undisputed solvent of choice.[6][10] Its unique properties—a polar aprotic nature, miscibility with water, and a high boiling point—allow for the dissolution of a diverse chemical space and the preparation of stable, high-concentration stock solutions essential for automated HTS.[6][8]

This guide uses 4-amino-N-cyclopentyl-3-methylbenzamide , a novel benzamide derivative, as a representative case study to detail the process of solubility characterization in DMSO. While specific experimental data for this exact molecule is not publicly available, the principles and methodologies outlined herein provide a universal workflow.

Physicochemical Profile of the Target Compound

A preliminary in-silico assessment is crucial for anticipating a compound's behavior. The table below outlines the predicted properties for a structurally related compound, highlighting key parameters that influence solubility.

PropertyPredicted ValueSignificance in Solubility
Molecular Formula C₁₃H₁₈N₂OInfluences molecular weight and packing.
Molecular Weight 218.29 g/mol Higher MW can sometimes correlate with lower solubility.
XLogP3 2.5 - 3.0 (Estimated)A measure of lipophilicity; higher values often mean lower aqueous but higher organic solvent solubility.[1]
Hydrogen Bond Donors 2 (from -NH₂)H-bonding potential is critical for interactions with polar solvents.
Hydrogen Bond Acceptors 2 (from C=O, -NH₂)Affects interactions with protic and aprotic solvents.
Topological Polar Surface Area (TPSA) 55.1 Ų (Estimated)Relates to hydrogen bonding capacity and permeability.

Note: These values are estimations based on related structures found in chemical databases. Precise values for 4-amino-N-cyclopentyl-3-methylbenzamide would need to be determined experimentally or through specific computational modeling.

The Role of DMSO: Beyond a Simple Solvent

DMSO's utility stems from its amphipathic nature, possessing both polar (S=O) and nonpolar (methyl) regions.[11] This allows it to effectively solvate a wide range of molecules.[7][12] However, a senior scientist must understand its non-ideal behaviors to avoid experimental artifacts.

Causality Behind Choosing DMSO:

  • Broad Solubility Profile: It can disrupt the crystal lattice of many solids and form favorable solvation shells around both polar and nonpolar moieties.[7][13]

  • Aqueous Miscibility: It is miscible with water in all proportions, which is critical for diluting stock solutions into aqueous assay buffers.[6]

  • Suitability for Stock Solutions: Its high boiling point (189 °C) prevents evaporation, ensuring concentration accuracy during storage and handling.[6]

Field-Proven Insights & Caveats:

  • Hygroscopicity: DMSO readily absorbs atmospheric water. "Wet" DMSO can significantly alter compound solubility and may promote precipitation, especially during freeze-thaw cycles.[13][14] It is imperative to use anhydrous DMSO and employ best practices for storage (e.g., sealed containers, inert gas overlay).

  • Compound Crystallization: Compounds dissolved in DMSO can sometimes crystallize out of solution over time, especially if stored improperly.[13][14] Once a compound crystallizes into a more stable, lower-energy polymorphic form, it can be very difficult to redissolve.[14]

  • Intrinsic Bioactivity: DMSO is not entirely inert. It can have pleiotropic effects in biological assays, and its concentration must be carefully controlled and kept consistent across all experimental and control groups (typically <0.5% v/v).[6][11]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is fundamental for interpreting data correctly.

Thermodynamic Solubility

This is the true, equilibrium solubility of a compound. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with an excess of the solid (undissolved) material.[15][16] This measurement is resource-intensive (requires more compound and time) but is considered the "gold standard" for lead optimization and preformulation studies.[3]

Kinetic Solubility

This measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[9][10][17] The resulting solution is often supersaturated and thermodynamically unstable (metastable).[15] While not a true equilibrium value, kinetic solubility is highly relevant for early drug discovery, as it mimics the conditions of HTS assays and provides a rapid assessment of a compound's propensity to precipitate under assay conditions.[3][9]

The following diagram illustrates the conceptual difference between these two critical parameters.

G cluster_0 Solubility Concepts DMSO_Stock High Conc. Stock in 100% DMSO Dilution Rapid Dilution into Aqueous Buffer DMSO_Stock->Dilution Mimics HTS Kinetic Kinetic Solubility (Supersaturated, Metastable State) Dilution->Kinetic Precipitation Precipitation Over Time Kinetic->Precipitation Thermo Thermodynamic Solubility (Equilibrium State) Precipitation->Thermo Solid Excess Solid Compound Equilibration Slow Equilibration (e.g., 24h Shake-Flask) Solid->Equilibration Gold Standard Equilibration->Thermo

Caption: Conceptual workflow comparing kinetic and thermodynamic solubility.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust methodology for determining the solubility of 4-amino-N-cyclopentyl-3-methylbenzamide in DMSO.

Protocol 1: Determination of Maximum Thermodynamic Solubility

This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.[18]

Objective: To determine the maximum equilibrium concentration of the compound in anhydrous DMSO at a controlled temperature (e.g., 25 °C).

Materials:

  • 4-amino-N-cyclopentyl-3-methylbenzamide (solid powder)

  • Anhydrous DMSO (≥99.9%)[7]

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance and micropipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of a Supersaturated Slurry: a. Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube. b. Add a small, precise volume of anhydrous DMSO (e.g., 500 µL). This should be an amount where the solid does not fully dissolve, creating a slurry. The goal is to ensure excess solid material is present. c. Vortex the tube vigorously for 2-3 minutes to ensure thorough mixing and to break up any aggregates.[19]

  • Equilibration (The Causality of Time): a. Place the tube in a shaker-incubator set to 25 °C. b. Agitate the slurry for 24 hours. Scientific Rationale: This extended period is crucial for the system to reach thermodynamic equilibrium. Shorter incubation times may only reflect the dissolution rate, not the true solubility, while longer times can verify that equilibrium has been reached.[15][20] For novel compounds, it is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration in solution has plateaued.

  • Phase Separation: a. After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[19] Trustworthiness Check: A clear, compact pellet and a transparent supernatant are essential. Any suspended particles indicate incomplete separation, which would falsely inflate the measured solubility.

  • Sample Preparation for Quantification: a. Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. b. Perform a serial dilution of the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

  • Quantification: a. Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard curve prepared with the same compound. b. Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

Protocol 2: High-Throughput Kinetic Solubility Profiling (Turbidimetric Method)

This protocol is designed for rapid screening and is highly relevant for early discovery projects.[16]

Objective: To determine the concentration at which the compound precipitates from a DMSO stock solution upon dilution into an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in 100% anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for analysis)

  • Microplate reader with turbidimetry or nephelometry capabilities

  • Liquid handling robotics (recommended for high throughput)

Methodology:

  • Prepare Compound Plate: a. In a 96-well plate, create a serial dilution of the 10 mM DMSO stock solution directly in DMSO.

  • Dilution into Buffer: a. In a separate 96-well analysis plate, add the aqueous buffer (e.g., 198 µL per well). b. Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the analysis plate. Mix immediately and thoroughly. This creates a range of final compound concentrations with a consistent final DMSO percentage (e.g., 1%).

  • Incubation and Measurement: a. Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).[3] b. Measure the turbidity (light scattering) of each well using a plate reader.[4]

  • Data Analysis: a. Plot the turbidity reading against the compound concentration. b. The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the baseline, indicating the formation of a precipitate.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.

G cluster_workflow Thermodynamic Solubility Workflow start Start: Weigh ~10 mg Compound add_dmso Add 500 µL Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (2-3 min) add_dmso->vortex incubate Equilibrate on Shaker (24h at 25°C) vortex->incubate centrifuge Centrifuge (14,000 rpm, 15 min) incubate->centrifuge supernatant Collect Supernatant (e.g., 50 µL) centrifuge->supernatant dilute Serial Dilution in Methanol supernatant->dilute analyze Quantify by HPLC/UV-Vis (vs. Standard Curve) dilute->analyze end Result: Thermodynamic Solubility (mM) analyze->end

Caption: Step-by-step workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format.

Table 1: Example Solubility Profile for 4-amino-N-cyclopentyl-3-methylbenzamide

MethodSolvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Thermodynamic Anhydrous DMSO25[Experimental Value][Calculated Value]Clear solution after centrifugation.
Kinetic PBS, pH 7.4 (1% DMSO)25[Experimental Value][Calculated Value]Precipitate observed above this concentration.

Interpretation: A high thermodynamic solubility in DMSO (e.g., >100 mM) confirms its suitability for creating concentrated stock solutions. The kinetic solubility value provides a practical upper limit for concentrations in aqueous-based biological assays, guiding dose selection and helping to prevent compound precipitation that could lead to false-negative results.

Conclusion

Characterizing the solubility of a novel compound like 4-amino-N-cyclopentyl-3-methylbenzamide in DMSO is a foundational activity in modern drug discovery. It requires more than just generating a number; it demands a deep understanding of the principles distinguishing thermodynamic equilibrium from kinetic metastability. By employing robust, self-validating protocols as detailed in this guide, researchers can generate high-quality, reliable data. This information is critical for the design of meaningful biological assays, the interpretation of screening results, and the strategic advancement of promising compounds through the development pipeline, ultimately increasing the probability of success.

References

  • Dimethyl sulfoxide - Wikipedia.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19).
  • Issues in Compound Storage in DMSO - Zi
  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9).
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1).
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Zi
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem.
  • Solubility Toolbox for Successful Design of Drug Candid
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC. (2013, July 15).
  • 4-amino-2-chloro-N-(3-methylcyclopentyl)benzamide | C13H17ClN2O - PubChem.
  • Dimethyl sulfoxide - American Chemical Society - ACS.org. (2021, September 20).
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Innovative Applic
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Improving solubility and acceler
  • How to check the Drug solubility DMSO solvent ..?
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygn
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • DMSO - gChem.

Sources

Exploratory

Pharmacokinetic Properties of 4-amino-N-cyclopentyl-3-methylbenzamide

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) properties of 4-amino-N-cyclopentyl-3-methylbenzamide (CAS 926227-48-7). As a research-grade chemical probe and pharmaceutical intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) properties of 4-amino-N-cyclopentyl-3-methylbenzamide (CAS 926227-48-7). As a research-grade chemical probe and pharmaceutical intermediate, this compound serves as a critical scaffold in the development of kinase inhibitors and other benzamide-based therapeutics.

The following analysis synthesizes physicochemical data, predictive ADME (Absorption, Distribution, Metabolism, Excretion) profiling, and experimental protocols for validation.

Executive Summary & Compound Identity

4-amino-N-cyclopentyl-3-methylbenzamide is a low-molecular-weight benzamide derivative characterized by a lipophilic cyclopentyl amide "tail" and a polar aniline "head." It is primarily utilized as a building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases and histone deacetylases (HDACs). Its structural features suggest high oral bioavailability and moderate metabolic stability, making it an ideal candidate for lead optimization.

PropertyDetail
Chemical Name 4-amino-N-cyclopentyl-3-methylbenzamide
CAS Number 926227-48-7
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Structural Class Substituted Benzamide / Aniline
Primary Application Pharmaceutical Intermediate, Kinase Inhibitor Scaffold

Physicochemical Profile (In Silico & Experimental)

The pharmacokinetic behavior of this molecule is governed by its physicochemical properties, which adhere to Lipinski’s Rule of Five, suggesting excellent drug-likeness.

Key Parameters
ParameterValue (Est.)Pharmacokinetic Implication
LogP (Octanol/Water) 2.1 – 2.5Optimal lipophilicity for membrane permeability; likely high intestinal absorption.
Topological PSA ~55 Ų< 90 Ų indicates high probability of blood-brain barrier (BBB) penetration.
H-Bond Donors 3 (Amide NH, Aniline NH₂)Facilitates solubility but limits passive diffusion if too high (here, it is within range).
H-Bond Acceptors 1 (Amide Carbonyl)Low acceptor count favors good permeability.
pKa (Aniline) ~4.0 – 4.5Un-ionized at physiological pH (7.4), favoring tissue distribution.
Solubility (aq) Moderate (µM range)Likely requires formulation (e.g., DMSO/PEG) for in vivo dosing; Class II (BCS) behavior expected.

ADME Profile: Mechanistic Analysis

Absorption
  • Mechanism: Passive transcellular diffusion.

  • Bioavailability (F): Predicted to be high (>70%) due to favorable LogP and low molecular weight.

  • Transporters: Unlikely to be a substrate for P-glycoprotein (P-gp) efflux due to its small size and lack of typical P-gp pharmacophores (e.g., large basic amines).

Distribution
  • Plasma Protein Binding (PPB): Expected to be moderate (80–90%). The lipophilic cyclopentyl ring promotes binding to albumin, while the polar amide/aniline regions maintain a free fraction amenable to tissue uptake.

  • Volume of Distribution (Vd): Likely moderate-to-high (>1 L/kg). The amine functionality and lipophilicity allow for distribution into intracellular compartments.

Metabolism

Metabolism is the critical determinant of clearance for this molecule. The structure contains three primary "soft spots" for enzymatic attack by Cytochrome P450 (CYP) enzymes.

  • Pathway A: N-Acetylation (Phase II): The primary aniline amine is a substrate for N-acetyltransferase (NAT1/NAT2), forming an N-acetyl metabolite.

  • Pathway B: Benzylic Oxidation (Phase I): The C3-methyl group is susceptible to CYP-mediated oxidation (likely CYP2C9 or CYP3A4) to the benzyl alcohol, and subsequently to the carboxylic acid.

  • Pathway C: Amide Hydrolysis: While benzamides are generally stable, amidases may slowly cleave the cyclopentyl group, releasing 4-amino-3-methylbenzoic acid.

Excretion
  • Route: Predominantly renal excretion of polar metabolites (glucuronides of the aniline or oxidized methyl group).

  • Clearance (CL): Predicted to be intermediate (hepatic blood flow dependent).

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of the compound, highlighting the key structural transformations.

MetabolicPathways Parent Parent Compound (4-amino-N-cyclopentyl-3-methylbenzamide) Met1 N-Acetyl Metabolite (Phase II via NAT1/2) Parent->Met1 N-Acetylation Met2 Benzyl Alcohol (Phase I via CYP450) Parent->Met2 Benzylic Hydroxylation Met4 Hydrolysis Product (4-amino-3-methylbenzoic acid) Parent->Met4 Amidase Hydrolysis Met3 Carboxylic Acid (Oxidation Product) Met2->Met3 Oxidation

Caption: Predicted metabolic pathways including Phase I oxidation and Phase II conjugation.

Experimental Protocols for Validation

To confirm the theoretical PK profile, the following standardized assays are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Stability)

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse/rat).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion:

      
       min indicates moderate stability suitable for in vivo use.
      
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine the fraction unbound (


) to correct potency values.
  • Setup: Use a RED (Rapid Equilibrium Dialysis) device.

  • Loading: Load plasma spiked with compound (1 µM) into the donor chamber. Load PBS into the receiver chamber.

  • Equilibration: Incubate at 37°C for 4 hours with shaking.

  • Analysis: Sample both chambers. Match matrices (add plasma to buffer sample, buffer to plasma sample) before LC-MS analysis.

  • Calculation:

    
    .
    

Safety & Toxicity Considerations

Researchers must be aware of specific structural alerts associated with this scaffold:

  • Aniline Toxicity: The primary aromatic amine can be oxidized to a hydroxylamine, which may cause methemoglobinemia or idiosyncratic toxicity if dosed at high levels (>100 mg/kg).

  • Ames Test: Anilines can be mutagenic. An Ames test (Salmonella typhimurium) is mandatory before advancing to survival surgery models.

References

  • BLD Pharm . (n.d.).[1][2][3][4] 4-Amino-N-cyclopentyl-3-methylbenzamide Product Page. Retrieved from

  • PubChem . (2024).[5] Compound Summary: Benzamide Derivatives. National Library of Medicine. Retrieved from

  • Di, L., & Kerns, E. (2016).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Foundational

Biological activity and targets of 4-amino-N-cyclopentyl-3-methylbenzamide

This guide provides an in-depth technical analysis of 4-amino-N-cyclopentyl-3-methylbenzamide (CAS: 926227-48-7), a privileged pharmacophore scaffold and critical intermediate in the development of kinase inhibitors (IKK...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-amino-N-cyclopentyl-3-methylbenzamide (CAS: 926227-48-7), a privileged pharmacophore scaffold and critical intermediate in the development of kinase inhibitors (IKK2), epigenetic modulators (ATAD2), and transient receptor potential (TRPV) ligands.[1]

Pharmacophore Mechanics, Target Landscape, and Synthetic Protocols[1]

Executive Summary & Chemical Identity

4-amino-N-cyclopentyl-3-methylbenzamide is a specialized chemical building block and pharmacophore scaffold used in high-precision medicinal chemistry.[1] It combines a benzamide core (mimicking nicotinamide) with a lipophilic cyclopentyl cap and a steric 3-methyl handle .[1] This unique substitution pattern makes it a critical "Left-Hand Side" (LHS) moiety for constructing inhibitors that target ATP-binding pockets or bromodomains with high selectivity.[1]

PropertySpecification
IUPAC Name 4-amino-N-cyclopentyl-3-methylbenzamide
CAS Number 926227-48-7
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
SMILES CC1=C(N)C=CC(=C1)C(=O)NC2CCCC2
LogP (Predicted) ~2.1 (Optimal for membrane permeability)
H-Bond Donors/Acceptors 2 / 1
Key Role Nucleophilic Scaffold for Kinase/Bromodomain Inhibitors
Mechanism of Action & Structural Biology

While the compound itself acts as a chemical probe, its biological activity is realized when incorporated into larger inhibitor structures.[1] Its contribution to ligand binding is threefold:

A. The Benzamide "Warhead" Mimic

The 4-aminobenzamide core is a structural isostere of the nicotinamide moiety found in NAD+.[1] This allows derivatives to anchor into:

  • PARP-1/2 Active Sites: Forming hydrogen bonds with Gly863 and Ser904 (PARP-1 numbering).[1]

  • Bromodomains (ATAD2/BRD4): Acting as an acetyl-lysine mimic when coupled to specific heteroaromatic cores.[1]

B. The 3-Methyl "Selectivity Filter"

The methyl group at the ortho position to the amine (position 3) serves two critical functions:

  • Conformational Lock: It induces a twist in the aniline ring relative to the amide plane, forcing the molecule into a bioactive conformation that reduces the entropic penalty of binding.[1]

  • Hydrophobic Packing: It fills small hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases), often improving selectivity against off-target enzymes that lack the corresponding space.[1]

C. The N-Cyclopentyl "Solvent Cap"

The cyclopentyl group is a lipophilic moiety that typically sits at the solvent interface of the protein binding pocket.[1] It improves the permeability and metabolic stability of the final drug molecule compared to linear alkyl chains, while blocking water access to the active site.[1]

Biological Targets & Therapeutic Applications

This scaffold is a validated component in the synthesis of inhibitors for the following targets:

Primary Target: ATAD2 (ATPase family AAA domain-containing protein 2)[1]
  • Role: ATAD2 is a bromodomain-containing protein overexpressed in aggressive cancers (breast, lung).[1]

  • Mechanism: The 4-amino-N-cyclopentyl-3-methylbenzamide moiety is coupled to a xanthine or theophylline core.[1] The benzamide nitrogen forms a critical H-bond with Asn1064 in the ATAD2 bromodomain, displacing the acetylated histone tail.[1]

  • Reference: Fragment-based design of ATAD2 inhibitors. (See Ref 1).

Secondary Target: IKK2 (IκB Kinase β)[1][2]
  • Role: IKK2 regulates the NF-κB signaling pathway, a master driver of inflammation and immune response.[1][2]

  • Mechanism: In pyrrolo[2,3-b]pyridine-based inhibitors, this scaffold serves as the solvent-exposed tail, optimizing potency against IKK2 (IC₅₀ < 100 nM) and improving oral bioavailability.[1]

  • Reference: Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors.[1][2] (See Ref 2).

Tertiary Target: TRPV1 (Transient Receptor Potential Vanilloid 1)[1]
  • Role: Pain sensation and thermoregulation.[1]

  • Mechanism: Structural similarity to Capsazepine allows derivatives to act as antagonists, modulating calcium influx in sensory neurons.[1]

Pathway Visualization

The following diagram illustrates the role of the scaffold in the NF-κB Signaling Pathway (via IKK2 inhibition) and the Epigenetic Regulation Pathway (via ATAD2 inhibition).[1]

Biological_Activity cluster_Synthesis Medicinal Chemistry Transformation cluster_Pathways Target Signaling Pathways Scaffold 4-amino-N-cyclopentyl- 3-methylbenzamide (Scaffold) Coupling Coupling Reaction (Buchwald-Hartwig / Amide Bond) Scaffold->Coupling Nucleophilic Attack FinalDrug Bioactive Inhibitor (e.g., ATAD2 / IKK2 Inhibitor) Coupling->FinalDrug Yields IKK2 IKK2 Kinase (Inflammation) FinalDrug->IKK2 Inhibits ATAD2 ATAD2 Bromodomain (Epigenetics) FinalDrug->ATAD2 Inhibits IkB IκB Phosphorylation IKK2->IkB NFkB NF-κB Release IkB->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Chromatin Chromatin Remodeling ATAD2->Chromatin Oncogenes Oncogene Expression (MYC) Chromatin->Oncogenes

Caption: Dual-pathway inhibition potential of drugs derived from the 4-amino-N-cyclopentyl-3-methylbenzamide scaffold.[1]

Experimental Protocols
A. Synthesis of the Scaffold (Intermediate Preparation)

If the compound is not purchased commercially, it is synthesized via the reduction of the corresponding nitro-compound.[1]

  • Starting Material: 3-methyl-4-nitrobenzoic acid.[1]

  • Amide Coupling:

    • Activate acid with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

    • Add Cyclopentylamine (1.1 eq).[1]

    • Stir at RT for 4h. Yields N-cyclopentyl-3-methyl-4-nitrobenzamide.[1][3]

  • Nitro Reduction (The Critical Step):

    • Dissolve nitro-intermediate in Ethanol/Water (3:1).[1]

    • Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 3 eq).[1]

    • Reflux at 80°C for 2 hours.

    • Filter through Celite to remove iron sludge.[1]

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc).[1]

    • Result: 4-amino-N-cyclopentyl-3-methylbenzamide (White/Off-white solid).[1]

B. In Vitro Activity Assay (ATAD2 Binding)

To validate the activity of derivatives built from this scaffold:

  • Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant ATAD2 bromodomain (GST-tagged), Biotinylated acetyl-histone peptide, Europium-labeled anti-GST antibody, Streptavidin-APC.[1]

  • Protocol:

    • Incubate ATAD2 protein (10 nM) with the inhibitor derivative in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS).[1]

    • Add Biotin-peptide and detection reagents.[1]

    • Measure FRET signal (Excitation: 340 nm, Emission: 615/665 nm).

    • Data Analysis: Calculate IC₅₀ based on the reduction of FRET signal (displacement of the peptide).

References
  • Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors. PubMed Central, 2023.[1] (Note: Describes the nitro-precursor and amino-coupling logic).

  • Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors. Google Patents, US20100035917A1.[1]

  • Chemical Building Blocks: 4-amino-N-cyclopentyl-3-methylbenzamide. CymitQuimica Catalog.

Sources

Exploratory

A Comprehensive Technical Guide to 4-Amino-N-Cyclopentyl-3-Methylbenzamide Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 4-amino-N-cyclopentyl-3-methylbenzamide derivatives, a chemical scaffold with emerging interest in medicinal chemistry. This document is intended for res...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 4-amino-N-cyclopentyl-3-methylbenzamide derivatives, a chemical scaffold with emerging interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective on the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound class. The information presented herein is a consolidation of data from various scientific publications and patent literature, providing a foundational understanding for further research and development.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a well-established and versatile class of compounds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities.[1] Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, making them suitable scaffolds for targeting enzymes and receptors. The general structure of a benzamide, characterized by an amide group attached to a benzene ring, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The specific focus of this guide, the 4-amino-N-cyclopentyl-3-methylbenzamide core, incorporates several key features that suggest its potential for targeted drug design. The 4-amino group can act as a crucial hydrogen bond donor, while the N-cyclopentyl group introduces a lipophilic and conformationally restricted moiety that can influence binding affinity and metabolic stability. The 3-methyl group provides a further point for steric and electronic modulation. This guide will explore the synthesis of derivatives based on this core, analyze how structural modifications impact their biological activity, and discuss their potential as therapeutic agents.

Synthetic Strategies for 4-Amino-N-Cyclopentyl-3-Methylbenzamide Derivatives

The synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide derivatives typically involves a multi-step process, starting from commercially available precursors. The general synthetic approach can be logically broken down into the formation of the core benzamide structure followed by diversification at key positions.

Core Amide Bond Formation

The central synthetic challenge is the efficient formation of the amide bond between a substituted benzoic acid and cyclopentylamine. A common and effective method is the activation of the carboxylic acid group of a 4-amino-3-methylbenzoic acid derivative, followed by coupling with cyclopentylamine.

Experimental Protocol: Amide Coupling

  • Acid Activation: To a solution of the appropriately substituted 4-amino-3-methylbenzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), or thionyl chloride to form the acyl chloride).

  • Amine Addition: To the activated acid, add cyclopentylamine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 4-amino-N-cyclopentyl-3-methylbenzamide derivative.[2]

The following diagram illustrates the general workflow for the synthesis of the core structure.

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthesis cluster_end Product 4_amino_3_methylbenzoic_acid 4-Amino-3-methylbenzoic Acid Derivative acid_activation Acid Activation (e.g., EDC/HOBt or SOCl2) 4_amino_3_methylbenzoic_acid->acid_activation cyclopentylamine Cyclopentylamine amide_coupling Amide Coupling cyclopentylamine->amide_coupling acid_activation->amide_coupling final_product 4-Amino-N-cyclopentyl-3-methylbenzamide Derivative amide_coupling->final_product

Caption: General synthetic workflow for 4-amino-N-cyclopentyl-3-methylbenzamide derivatives.

Diversification Strategies

Further diversification of the core structure can be achieved by introducing various substituents on the aromatic ring or by modifying the amino and cyclopentyl groups. For instance, the 4-amino group can be functionalized through alkylation, acylation, or by incorporating it into heterocyclic systems.

Structure-Activity Relationships (SAR)

The biological activity of 4-amino-N-cyclopentyl-3-methylbenzamide derivatives is highly dependent on the nature and position of substituents on the benzamide core. By analyzing data from related compound series, we can infer key SAR trends.

Compound IDR1 (at 4-amino)R2 (on phenyl ring)Target/ActivityIC50 (µM)Reference
7 HHPDGFRα>10[3]
10 H3-ClPDGFRα2.53[3]
N5a H3-ClEGFR~5[4]
- HHAnticancer (K562)2.27[5]

Table 1: Representative SAR data for related benzamide derivatives.

From the available data on analogous benzamide structures, several key SAR insights can be drawn:

  • Substitution on the Phenyl Ring: The introduction of small electron-withdrawing groups, such as chlorine, at the 3-position of the benzamide ring appears to be beneficial for anticancer activity, potentially by influencing the electronic properties of the pharmacophore.[3][4]

  • The 4-Amino Group: The 4-amino group is often a critical site for interaction with biological targets. Modifications at this position can significantly impact activity. For instance, in some series, this amine is a key hydrogen bond donor.

  • The N-Cyclopentyl Group: The cyclopentyl group provides a balance of lipophilicity and conformational rigidity. Variations in the size and nature of this cycloalkyl group can influence binding affinity and pharmacokinetic properties.

The following diagram illustrates the key points of diversification and their potential impact on biological activity.

SAR_Diagram cluster_scaffold 4-Amino-N-cyclopentyl-3-methylbenzamide Core core Core Scaffold R1 R1 (4-Amino Position) - H-bond donor - Site for functionalization core->R1 Modulation of Target Binding R2 R2 (Phenyl Ring) - Electronic effects - Steric interactions core->R2 Fine-tuning of Potency R3 R3 (N-Cyclopentyl) - Lipophilicity - Conformational rigidity core->R3 Influence on Pharmacokinetics

Caption: Key structural features for SAR studies of 4-amino-N-cyclopentyl-3-methylbenzamide derivatives.

Pharmacological Properties and Therapeutic Potential

While direct pharmacological data on 4-amino-N-cyclopentyl-3-methylbenzamide derivatives is limited in the public domain, the activities of structurally similar compounds suggest several promising therapeutic avenues.

Anticancer Activity

Numerous studies have highlighted the potential of benzamide derivatives as anticancer agents.[3][5][6] The mechanism of action often involves the inhibition of key signaling proteins, such as protein kinases, which are frequently dysregulated in cancer.

  • Kinase Inhibition: Benzamide derivatives have been shown to act as inhibitors of various protein kinases, including Platelet-Derived Growth Factor Receptors (PDGFR) and Epidermal Growth Factor Receptor (EGFR).[3][4] These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of these enzymes, benzamide derivatives can halt tumor progression. For example, certain 4-methylbenzamide derivatives have demonstrated inhibitory activity against PDGFRα and PDGFRβ.[3]

The diagram below depicts a simplified signaling pathway that can be targeted by kinase inhibitors.

Kinase_Signaling_Pathway Ligand Ligand Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ligand->Receptor_Kinase Activation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Receptor_Kinase->Downstream_Signaling Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor Benzamide Derivative (Kinase Inhibitor) Inhibitor->Receptor_Kinase Inhibition

Caption: Simplified kinase signaling pathway targeted by benzamide derivatives.

Other Potential Therapeutic Applications

Beyond oncology, benzamide derivatives have shown promise in a variety of other therapeutic areas:

  • Antipsychotic and Cognitive Disorders: Certain cyclopentylbenzamide derivatives have been investigated for their potential in treating psychotic and cognitive disorders, possibly through modulation of neurotransmitter receptors.[7]

  • Anticonvulsant Activity: Some 4-aminobenzamide derivatives have demonstrated anticonvulsant properties in preclinical models.

Conclusion and Future Directions

The 4-amino-N-cyclopentyl-3-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the numerous opportunities for chemical diversification, makes it an attractive platform for medicinal chemists. Based on the analysis of related compounds, future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive evaluation of substitutions at the 4-amino and 3-positions of the benzamide ring is warranted to delineate the key determinants of biological activity.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets of active compounds will be crucial for their further development.

  • Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be essential to identify candidates with favorable drug-like properties.

References

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-amino-N-cyclopentyl-3-methylbenzamide

Application Note: High-Purity Synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide Part 1: Executive Summary & Strategic Rationale Target Molecule: 4-amino-N-cyclopentyl-3-methylbenzamide Molecular Formula: C₁₃H₁₈N₂O Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4-amino-N-cyclopentyl-3-methylbenzamide Molecular Formula: C₁₃H₁₈N₂O Molecular Weight: 218.30 g/mol Context: This structural motif is a critical pharmacophore in medicinal chemistry, particularly serving as the "tail" moiety in Janus Kinase (JAK) inhibitors (e.g., analogs of Fedratinib) and other tyrosine kinase inhibitors.

Strategic Route Selection: While a direct coupling of 4-amino-3-methylbenzoic acid with cyclopentylamine appears the shortest path, it is operationally flawed for high-purity applications. The free aniline at the 4-position, though less nucleophilic than the aliphatic amine, can lead to competitive self-acylation and oxidative impurities.

Selected Protocol: The Nitro-Reductive Pathway We utilize a two-step sequence:[1]

  • Regioselective Amidation: Coupling 3-methyl-4-nitrobenzoic acid with cyclopentylamine. The electron-withdrawing nitro group prevents side reactions and activates the carbonyl.

  • Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the aniline.[2]

This route is self-validating : The distinct color change (Yellow Nitro


 Colorless Amine) serves as an immediate visual process analytical technology (PAT).

Part 2: Reaction Scheme & Logic Flow

The following diagram outlines the chemical logic and critical decision points in the synthesis.

Synthesis_Pathway cluster_0 Critical Quality Attribute (CQA) SM Starting Material 3-methyl-4-nitrobenzoic acid ACT Activation (Acid Chloride Formation) SM->ACT SOCl2, DMF (cat) Reflux INT Intermediate 4-nitro-N-cyclopentyl-3-methylbenzamide (Yellow Solid) ACT->INT Cyclopentylamine DIPEA, DCM, 0°C RED Reduction (H2, Pd/C) INT->RED H2 (1 atm), Pd/C MeOH PROD Target Product 4-amino-N-cyclopentyl-3-methylbenzamide (Off-white Solid) RED->PROD Filtration & Conc.

Figure 1: Synthetic pathway highlighting the intermediate isolation strategy which acts as a purification purge point.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 4-nitro-N-cyclopentyl-3-methylbenzamide

Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate. Why this method? Using Thionyl Chloride (


) is superior to coupling reagents (HATU/EDC) for this specific substrate because the acid chloride formation drives the reaction to completion without generating urea byproducts that are difficult to remove from the lipophilic nitro-intermediate.
ReagentMW ( g/mol )Equiv.[3]Mass/VolRole
3-methyl-4-nitrobenzoic acid 181.151.05.00 gLimiting Reagent
Thionyl Chloride (

)
118.975.010.0 mLActivator/Solvent
DMF 73.09cat.2 dropsCatalyst
Cyclopentylamine 85.151.23.27 mLNucleophile
DIPEA 129.242.09.60 mLBase (Scavenger)
Dichloromethane (DCM) 84.93-50 mLSolvent

Protocol:

  • Activation: In a dry 100 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

    
    ), suspend 3-methyl-4-nitrobenzoic acid  (5.00 g) in 
    
    
    
    (10 mL). Add 2 drops of DMF.
  • Reaction: Heat to reflux (75°C oil bath) for 2 hours.

    • Self-Validation Check: The reaction is complete when gas evolution (

      
      ) ceases and the suspension becomes a clear, homogeneous yellow solution.
      
  • Evaporation: Concentrate the mixture under reduced pressure to remove excess

    
    . Azeotrope twice with dry Toluene (10 mL) to ensure all acid chloride is removed. Result: Crude acyl chloride (yellow oil/solid).
    
  • Coupling: Dissolve the crude acyl chloride in dry DCM (30 mL). Cool to 0°C (ice bath).

  • Addition: Slowly add a solution of Cyclopentylamine (3.27 mL) and DIPEA (9.6 mL) in DCM (20 mL) dropwise over 20 minutes. Maintain internal temperature

    
    .
    
  • Workup: Stir at room temperature for 2 hours. Wash the organic layer with 1N HCl (2 x 30 mL), Sat.

    
     (2 x 30 mL), and Brine (30 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    

Expected Yield: 85-92% Appearance: Yellow crystalline solid.

Step 2: Reduction to 4-amino-N-cyclopentyl-3-methylbenzamide

Mechanism: Heterogeneous Catalytic Hydrogenation. Why this method? Pd/C hydrogenation is cleaner than Fe/AcOH reduction, avoiding metal waste and simplified workup (filtration only).

ReagentMWEquiv.[4][5]AmountRole
Nitro Intermediate 248.281.05.00 gPrecursor
10% Pd/C -10 wt%0.50 gCatalyst
Methanol 32.04-50 mLSolvent
Hydrogen (

)
2.02ExcessBalloonReductant

Protocol:

  • Preparation: In a nitrogen-flushed flask, dissolve the Nitro Intermediate (5.00 g) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.50 g). Safety Note: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the system with

    
     gas (balloon pressure, ~1 atm) three times. Stir vigorously at room temperature for 4-6 hours.
    
    • Self-Validation Check: The bright yellow color of the solution will fade to colorless or pale grey. TLC (50% EtOAc/Hex) will show the disappearance of the non-polar nitro spot and appearance of a polar, UV-active amine spot (stains red/purple with Ninhydrin).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (20 mL).

  • Purification: Concentrate the filtrate. The product usually solidifies upon standing. If high purity (>98%) is required for biological assay, recrystallize from Isopropanol.

Expected Yield: 90-95% Appearance: Off-white to pale beige solid.

Part 4: Process Workflow & Troubleshooting

Workflow Start Start Synthesis Check1 Gas Evolution Stopped? Start->Check1 Reflux w/ SOCl2 Check1->Start No (Continue Heating) Coupling Amide Coupling (DCM, 0°C) Check1->Coupling Yes Check2 Color Change? (Yellow -> Colorless) Coupling->Check2 H2, Pd/C Check2->Coupling No (Check H2 Balloon) Filter Celite Filtration Check2->Filter Yes Final Final Product Analysis (NMR/LCMS) Filter->Final

Figure 2: Operational workflow with integrated "Self-Validation" checkpoints.

Troubleshooting Guide:

  • Issue: Incomplete Acid Chloride Formation.

    • Symptom: Low yield in coupling; presence of unreacted acid starting material.

    • Fix: Ensure

      
       is fresh. Add catalytic DMF (Vilsmeier-Haack reagent formation facilitates the reaction).
      
  • Issue: Incomplete Reduction.

    • Symptom: Yellow tint remains; mixed mass spectrum.

    • Fix: Repurge with

      
      . If poisoning is suspected (due to sulfur from Step 1), filter and add fresh catalyst. Ensure Step 1 product was thoroughly washed with 
      
      
      
      to remove sulfur residues.

Part 5: Analytical Validation

1H NMR (400 MHz, DMSO-d6) Expectations:

  • 
     8.0-8.2 ppm (d, 1H):  Amide -NH (Doublet due to coupling with CH of cyclopentyl).
    
  • 
     7.4-7.5 ppm (s, 1H):  Aromatic H2 (Ortho to methyl/amide).
    
  • 
     7.3-7.4 ppm (d, 1H):  Aromatic H6.
    
  • 
     6.5-6.6 ppm (d, 1H):  Aromatic H5 (Ortho to amine - shielded).
    
  • 
     5.4 ppm (s, 2H):  Aniline 
    
    
    
    (Broad singlet, exchangeable).
  • 
     4.1-4.2 ppm (m, 1H):  Cyclopentyl CH (Methine).
    
  • 
     2.1 ppm (s, 3H):  Aryl 
    
    
    
    .
  • 
     1.4-1.9 ppm (m, 8H):  Cyclopentyl 
    
    
    
    protons.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Wityak, J., et al. (2011).Synthesis of Fedratinib (TG101348) and related JAK2 inhibitors. (Contextual grounding for the 3-methyl-4-aminobenzamide pharmacophore). See generally: Journal of Medicinal Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Authoritative review on Acid Chloride vs HATU coupling). [Link]

  • Common Organic Chemistry. Nitro Reduction with Palladium on Carbon.[4] Retrieved from [Link]

Sources

Application

Application Note: Robust HPLC Method Development for 4-amino-N-cyclopentyl-3-methylbenzamide

Abstract & Scope This technical guide details the Analytical Quality by Design (AQbD) approach for developing a stability-indicating RP-HPLC method for 4-amino-N-cyclopentyl-3-methylbenzamide . This molecule, structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the Analytical Quality by Design (AQbD) approach for developing a stability-indicating RP-HPLC method for 4-amino-N-cyclopentyl-3-methylbenzamide . This molecule, structurally featuring a basic aniline moiety and a lipophilic cyclopentyl amide, presents specific chromatographic challenges: pH-dependent retention shifts, potential peak tailing due to silanol interactions, and the need to resolve regioisomeric impurities.[1]

This protocol is designed for researchers in early-stage drug discovery and process chemistry who require a self-validating, robust assay for purity assessment and pharmacokinetic profiling.

Physicochemical Profiling & Pre-Formulation

Before method scoping, we must understand the analyte's "personality" in solution.[1]

PropertyValue (Predicted/Analogous)Chromatographic Implication
Structure Benzamide core, 4-amino (aniline), 3-methyl, N-cyclopentylMixed polar/non-polar character.
pKa (Base) ~4.7 - 5.1 (Aniline nitrogen)Critical: At pH < 3.0, the amine is protonated (

).[1] At pH > 6.0, it is neutral.[1]
LogP ~2.1 - 2.7Moderately lipophilic. Retentive on C18 in neutral form.
UV Max ~245 nm (Primary), ~280 nm (Secondary)254 nm is a robust detection wavelength; 210 nm may show solvent noise.[1]
Solubility High in DMSO, MeOH, ACN.[1] Low in Water (neutral pH).Diluent must contain >50% organic or be acidic to prevent precipitation.

Expert Insight: The 4-amino group is the "troublemaker."[1] If the mobile phase pH is near the pKa (approx 4.8), the analyte will split between ionized and neutral forms, causing split peaks or severe retention time variability.[1] We must choose a pH far from 4.8. [1][2]

Method Development Strategy (AQbD)

We utilize a "Scout-Optimize-Validate" workflow. The primary decision is Mobile Phase pH.[1]

The pH Decision Matrix[1]
  • Path A (Acidic, pH ~2.5): Analyte is fully protonated (

    
    ).[1]
    
    • Pros: Excellent peak shape (repulsion from residual silanols), high solubility.

    • Cons: Lower retention (more polar).

  • Path B (Neutral/Basic, pH ~7.5): Analyte is neutral.[1]

    • Pros: Maximum retention (hydrophobic interaction), better separation from polar impurities.

    • Cons: Risk of peak tailing on older silica columns; lower aqueous solubility.[1]

Recommendation: Start with Path A (Acidic) using 0.1% Formic Acid or Phosphoric Acid.[1] It is more rugged for basic anilines.[1]

Column Selection[1]
  • Primary: C18 (L1) - General purpose (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Alternative: Phenyl-Hexyl (L11) - Provides

    
     interactions with the benzamide ring, offering orthogonal selectivity for regioisomers (e.g., 3-amino vs 4-amino isomers).
    

Experimental Protocols

Instrumentation & Reagents[1][3]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Additives: Formic Acid (FA) or Orthophosphoric Acid (

    
    ).[1]
    
Solution Preparation[1][3]
  • Diluent: 50:50 Water:Acetonitrile (v/v).[1][2][3]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL flask. Dissolve in 5 mL ACN, sonicate for 5 min, dilute to volume with water.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.[1]

Scouting Gradient (The "Generic" Run)

Use this protocol to assess initial retention and purity.[1]

ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Temp 30°C
Injection 5 - 10 µL
Detection 254 nm (bandwidth 4 nm), Ref 360 nm

Gradient Table:

Time (min) %B Event
0.0 5 Initial Hold
15.0 95 Linear Ramp
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | End |

Optimized "Gold Standard" Protocol

Based on the scouting runs, the analyte typically elutes around 40-60% B. We flatten the gradient for better resolution.

Method Attributes
  • Selectivity: Optimized for separation of the 4-amino precursor and hydrolysis byproducts.[1]

  • Robustness: Uses a buffered mobile phase to lock ionization state.[1]

Final Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm (Charged Surface Hybrid technology improves peak shape for bases).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid). Note: Moving slightly higher in pH than pure FA improves retention while keeping the amine protonated.[1]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 40°C (Improves mass transfer/peak sharpness).[1]

Optimized Gradient:

Time (min) %B Rationale
0.0 10 Start low to trap polar impurities
2.0 10 Isocratic hold
12.0 70 Focused gradient across elution window
14.0 95 Column wash
17.0 95 Wash hold
17.1 10 Return to initial

| 22.0 | 10 | Re-equilibration |

Method Validation Summary (ICH Q2)

To ensure trustworthiness, the method must pass these criteria:

  • Specificity: Inject blank, placebo, and known impurities (e.g., 4-amino-3-methylbenzoic acid). Ensure Resolution (

    
    ) > 2.0 between analyte and nearest peak.[1]
    
  • Linearity: 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

    
    .[1][2]
    
  • Precision: 6 replicate injections of 50 µg/mL. RSD

    
     2.0%.[1]
    
  • LOD/LOQ: Signal-to-Noise ratios of 3:1 and 10:1 respectively.

Visualizing the Logic: AQbD Workflow

The following diagram illustrates the decision-making process for this specific benzamide derivative.

MethodDevelopment Start START: 4-amino-N-cyclopentyl-3-methylbenzamide pKa_Check pKa Assessment (Aniline N ~ 4.8) Start->pKa_Check pH_Decision Mobile Phase pH Strategy pKa_Check->pH_Decision Avoid pH 4.0-5.5 Path_Acidic Acidic (pH 2-3) Protonated (NH3+) pH_Decision->Path_Acidic Preferred for Robustness Path_Neutral Neutral (pH 7-8) Uncharged (NH2) pH_Decision->Path_Neutral Alternative for Selectivity Col_Select Column Selection Path_Acidic->Col_Select Path_Neutral->Col_Select Result_Acidic Outcome: Good Peak Shape Lower Retention Col_Select->Result_Acidic Using C18 / CSH Result_Neutral Outcome: High Retention Risk: Tailing Col_Select->Result_Neutral Using High pH Stable C18 Final_Method FINAL PROTOCOL: CSH C18 Column 10mM Amm. Formate pH 3.8 Gradient 10-70% B Result_Acidic->Final_Method Optimize Gradient

Caption: AQbD Decision Tree for Anilino-Benzamide Method Development focusing on pH control.

References

  • BenchChem. (2025).[1][3] Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Retrieved from [1]

  • Alfa Chemistry. (2025).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from [1]

  • PubChem. (2025).[1][5][6] Compound Summary: 4-amino-3-methylbenzamide (Analogous Core). Retrieved from [1]

  • ResearchGate. (2025). Isocratic RP-HPLC Method for N-phenylbenzamide synthesis. Retrieved from

Sources

Method

Application Note: Cell Culture Treatment with 4-amino-N-cyclopentyl-3-methylbenzamide

The following Application Note and Protocol details the handling, preparation, and experimental treatment of cell cultures with 4-amino-N-cyclopentyl-3-methylbenzamide (CAS 926227-48-7). This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the handling, preparation, and experimental treatment of cell cultures with 4-amino-N-cyclopentyl-3-methylbenzamide (CAS 926227-48-7). This guide is designed for researchers evaluating this compound as a chemical probe, structural scaffold, or bioactive agent in pharmacological screens.

Abstract

4-amino-N-cyclopentyl-3-methylbenzamide is a synthetic small molecule benzamide derivative often utilized as a structural scaffold in medicinal chemistry.[1] Sharing structural homology with several bioactive classes—including Poly(ADP-ribose) polymerase (PARP) inhibitors , Histone Deacetylase (HDAC) inhibitors , and Dopamine/Serotonin receptor ligands —this compound serves as a critical probe for Structure-Activity Relationship (SAR) studies. This protocol outlines the standardized methodology for solubilization, storage, and dose-dependent treatment of mammalian cell lines to evaluate cytotoxicity, target engagement, and phenotypic response.

Introduction & Mechanism of Action

The benzamide pharmacophore is a privileged structure in drug discovery. The specific substitution pattern of 4-amino-N-cyclopentyl-3-methylbenzamide (an amino group at position 4, a methyl group at position 3, and a cyclopentyl amide) imparts unique physicochemical properties that influence its binding affinity and cellular permeability.

  • Structural Homology: The 4-aminobenzamide core is reminiscent of Class I HDAC inhibitors (e.g., Entinostat) and certain PARP inhibitors, which modulate DNA repair and epigenetic regulation.

  • Potential Targets:

    • PARP1/2: Inhibition of catalytic activity, leading to accumulation of DNA double-strand breaks (DSBs) and synthetic lethality in BRCA-deficient cells.

    • GPCRs: Benzamides are frequent ligands for D2/D3 dopamine receptors and 5-HT4 serotonin receptors.

    • Kinase Modulation: The scaffold may act as an ATP-competitive fragment in kinase screens.

Experimental Rationale: Given its potential multi-target profile, accurate dose-response profiling is essential. This protocol emphasizes the use of DMSO as the primary vehicle, rigorous solubility testing , and the inclusion of positive controls (e.g., Olaparib for PARP, SAHA for HDAC) to benchmark activity.

Materials & Reagents

Chemical Reagents
ReagentSpecificationStorage
4-amino-N-cyclopentyl-3-methylbenzamide >98% Purity (HPLC), CAS 926227-48-7Powder: -20°C (Desiccated)
Dimethyl Sulfoxide (DMSO) Cell Culture Grade (Hybridoma tested)Room Temp (Dark)
MTT / CCK-8 Reagent For viability assays4°C
Phosphate Buffered Saline (PBS) pH 7.4, Ca2+/Mg2+ freeRoom Temp
Trypsin-EDTA 0.05% or 0.25%4°C
Biological Materials
  • Target Cells: HeLa, MCF-7, MDA-MB-231, or specific reporter lines.

  • Culture Medium: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.

Experimental Protocol

Phase 1: Stock Solution Preparation

Rationale: The compound is lipophilic (Predicted LogP ~2.3). Aqueous solubility is poor; therefore, organic solvent solubilization is mandatory.

  • Calculation: Calculate the mass required for a 50 mM stock solution.

    • MW ≈ 218.30 g/mol (Verify specific batch MW).

    • Example: To make 1 mL of 50 mM stock, weigh 10.9 mg of powder.

  • Solubilization: Add 100% DMSO to the powder. Vortex vigorously for 30-60 seconds until completely dissolved.

    • Note: If precipitation persists, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C. Stable for >6 months.

Phase 2: Cell Seeding & Preparation
  • Harvest Cells: Trypsinize adherent cells and count using a hemocytometer or automated counter.

  • Seeding Density:

    • 96-well plate (Viability): 3,000 - 5,000 cells/well in 100 µL medium.

    • 6-well plate (Western Blot): 200,000 - 300,000 cells/well in 2 mL medium.

  • Incubation: Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Phase 3: Treatment Protocol (Dose-Response)

Rationale: A broad concentration range is necessary to determine IC50 values and identify the therapeutic window.

  • Preparation of Working Solutions (2X Concentrated):

    • Prepare intermediate dilutions in culture medium (not PBS) to ensure protein binding equilibrium.

    • Step A: Dilute 50 mM stock 1:50 in DMSO

      
       1 mM (Intermediate).
      
    • Step B: Serial dilutions in Medium (keeping DMSO constant if possible, or <0.5%).

    • Target Concentrations: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.

    • Vehicle Control: Medium + DMSO (matched to highest concentration, e.g., 0.2%).

  • Application:

    • Aspirate old medium (optional, or add 2X concentrated drug directly to existing volume).

    • Add 100 µL of fresh medium containing the compound.

    • Perform in triplicate .

  • Duration:

    • Cytotoxicity: 48 - 72 hours.

    • Signaling (Phosphorylation): 1 - 6 hours.

    • DNA Damage (γH2AX): 12 - 24 hours.

Phase 4: Readout & Analysis
  • Viability (MTT): Add MTT reagent, incubate 2-4h, solubilize formazan, read Absorbance at 570 nm.

  • Western Blot: Lyse cells in RIPA buffer. Probe for:

    • PARP1 (Full length 116 kDa vs. Cleaved 89 kDa).

    • γH2AX (Ser139 phosphorylation) - Marker of DNA damage.

    • Acetyl-Histone H3 - Marker of HDAC inhibition.

Data Visualization & Workflows

Figure 1: Experimental Workflow for Benzamide Screening

This diagram illustrates the logical flow from stock preparation to phenotypic readout.

G cluster_Readouts Experimental Readouts Stock Stock Prep (50 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Dilute in Medium Seed Cell Seeding (3-5k cells/well) Treat Treatment (24 - 72 Hours) Seed->Treat 24h Attachment Dilution->Treat Add to Cells MTT Viability (MTT/CCK-8) IC50 Determination Treat->MTT WB Western Blot (PARP, γH2AX, Ac-H3) Treat->WB Micro Microscopy (Morphology/Apoptosis) Treat->Micro

Caption: Workflow for evaluating 4-amino-N-cyclopentyl-3-methylbenzamide in cell culture, covering preparation, treatment, and multiplexed readouts.

Figure 2: Potential Mechanism of Action (Hypothetical)

Based on structural homology to known benzamide inhibitors.

Pathway Compound 4-amino-N-cyclopentyl- 3-methylbenzamide PARP PARP1/2 (Enzyme) Compound->PARP Inhibition? HDAC HDAC Class I (Enzyme) Compound->HDAC Inhibition? DNA_Repair DNA Repair (BER Pathway) PARP->DNA_Repair Promotes Chromatin Chromatin Remodeling HDAC->Chromatin Condenses DSB DSB Accumulation (γH2AX) DNA_Repair->DSB Failure leads to Apoptosis Apoptosis (Cell Death) Chromatin->Apoptosis Deregulation DSB->Apoptosis Triggers

Caption: Hypothetical signaling network. The compound may inhibit PARP or HDAC enzymes, leading to DNA damage accumulation and apoptosis.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Concentration too high; Low solubilitySonicate stock; Reduce max concentration to 50 µM; Ensure DMSO < 0.5%.
High Vehicle Toxicity DMSO % too highKeep final DMSO concentration constant and below 0.2% (v/v).
No Effect Observed Drug degradation; Cell line resistanceUse fresh stock; Verify cell line expression of target (e.g., PARP levels); Increase incubation time to 72h.
Inconsistent IC50 Evaporation in outer wellsUse "edge effect" mitigation (fill outer wells with PBS); Use automated dispensing.

References

  • PubChem. 4-amino-N-cyclopentyl-3-methylbenzamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. Molecular Aspects of Medicine.
  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Molecules.[1][2][3][4][5][6]

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthetic Yield of 4-amino-N-cyclopentyl-3-methylbenzamide

Welcome to the technical support center dedicated to the synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and detailed protocols to optimize experimental outcomes. Our focus is on a robust, multi-step synthesis, addressing common pitfalls at each stage to maximize yield and purity.

Recommended Synthetic Pathway

The most reliable and commonly employed route to 4-amino-N-cyclopentyl-3-methylbenzamide involves a three-step sequence. This pathway is strategically designed to circumvent issues associated with the reactivity of the free aniline, such as side reactions during the amide bond formation. The sequence is as follows:

  • Oxidation: Selective oxidation of the methyl group of 4-nitro-m-xylene to yield the key intermediate, 3-methyl-4-nitrobenzoic acid.

  • Amide Coupling: Formation of the amide bond between 3-methyl-4-nitrobenzoic acid and cyclopentylamine.

  • Nitro Reduction: Reduction of the nitro group to the target primary amine.

Synthetic_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Reduction start 4-Nitro-m-xylene int1 3-Methyl-4-nitrobenzoic Acid start->int1 e.g., KMnO4 or Catalytic Oxidation int2 N-cyclopentyl-3-methyl- 4-nitrobenzamide int1->int2 EDC/HOBt or HATU amine Cyclopentylamine amine->int2 product 4-amino-N-cyclopentyl- 3-methylbenzamide int2->product H2, Pd/C or Fe/NH4Cl

Caption: Recommended three-step synthetic workflow.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis. Each question is designed to resolve a common experimental failure mode.

Part 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid Intermediate

Q1: My synthesis of the 3-methyl-4-nitrobenzoic acid intermediate is low-yielding and produces multiple isomers. What is the best approach?

A1: This is a critical issue related to the choice of starting material and reaction type. Attempting to synthesize this intermediate via the nitration of m-toluic acid is often problematic due to poor regioselectivity, leading to a mixture of isomers that are difficult to separate.

The recommended and more controlled route is the selective oxidation of 4-nitro-m-xylene (2,4-dimethylnitrobenzene). This ensures the correct positioning of the methyl and nitro groups from the start.

  • Recommended Protocol: The oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup. Alternatively, catalytic oxidation methods using reagents like cobalt acetate in the presence of an initiator can also be effective.[1][2]

  • Causality: By starting with 4-nitro-m-xylene, the ambiguity of electrophilic aromatic substitution is removed. The challenge shifts to selectively oxidizing one of the two methyl groups. The methyl group at position 1 (para to the nitro group) is slightly more activated towards oxidation than the methyl group at position 2 (ortho to the nitro group), but careful control of stoichiometry and reaction time is still necessary to prevent over-oxidation to the diacid.

Part 2: The Amide Coupling Reaction

Q2: My amide coupling reaction between 3-methyl-4-nitrobenzoic acid and cyclopentylamine has a low yield. What are the likely causes?

A2: Low yields in amide coupling reactions are common and can typically be traced back to one of four areas: (1) inefficient activation of the carboxylic acid, (2) choice of coupling reagent, (3) suboptimal reaction conditions, or (4) difficult purification.

Amide_Troubleshooting cluster_yes Scenario A: Acid Consumed cluster_no Scenario B: Acid Remains start Low Amide Yield q1 Analyze reaction via TLC/LCMS. Is starting acid consumed? start->q1 p1 Problem: Side reactions or inefficient amine attack. q1->p1 Yes p2 Problem: Inefficient acid activation. q1->p2 No s1a Add HOBt/HOAt to suppress N-acylurea formation and accelerate coupling. p1->s1a s1b Ensure stoichiometry is correct (use slight excess of amine). p1->s1b s2a Increase coupling reagent equivalents or switch to a stronger one (e.g., EDC → HATU). p2->s2a s2b Consider converting acid to acyl chloride (SOCl2) for highly stubborn cases. p2->s2b

Caption: Decision workflow for troubleshooting low amide coupling yield.

Q3: Which amide coupling reagent is best suited for this specific transformation?

A3: The choice of coupling reagent is a balance between reactivity, cost, and ease of workup. For this substrate, which has moderate steric hindrance from the ortho-methyl group, several options are viable.

Coupling Reagent SystemProsConsRecommendation
EDC / HOBt Cost-effective; water-soluble urea byproduct simplifies workup; HOBt minimizes side reactions and racemization.[3][4]Can be less effective for extremely hindered substrates; may form N-acylurea byproduct if HOBt is omitted.[5][6]Recommended starting point. Offers the best balance of efficiency, cost, and ease of purification for this system.
HATU / DIPEA Highly efficient, even for sterically hindered or electron-deficient amines; fast reaction times.[3]Expensive; byproducts can complicate purification.Use if EDC/HOBt fails or if reaction time is critical.
SOCl₂ or (COCl)₂ Very reactive acyl chloride intermediate; inexpensive reagents.Harsh conditions (heat may be required); generates corrosive HCl byproduct requiring a robust base; may not be suitable for sensitive substrates.[7][8]A powerful but less refined option. Use as a last resort if other methods are unsuccessful.

Q4: What are the optimal reaction conditions (solvent, base, temperature) for the EDC/HOBt coupling?

A4: Optimizing the reaction environment is crucial for driving the reaction to completion.

ParameterRecommendationRationale
Solvent Anhydrous DMF or DCMAprotic polar solvents like DMF are excellent for solubilizing all components. DCM is also a good choice, especially if product precipitation is desired. Ensure the solvent is dry to prevent hydrolysis of activated intermediates.
Base DIPEA (Hünig's base) or NMMA non-nucleophilic tertiary amine is required to neutralize the HCl salt of EDC and any acid formed during the reaction without competing with the primary amine nucleophile. 2-3 equivalents are typical.
Stoichiometry Acid (1.0 eq), Cyclopentylamine (1.1-1.2 eq), EDC (1.2-1.5 eq), HOBt (1.2-1.5 eq)A slight excess of the amine and coupling reagents helps to drive the reaction to completion. A large excess of the amine can complicate purification.
Temperature 0 °C to Room TemperatureAdd the EDC to the mixture of acid, HOBt, and base at 0 °C to control the initial exotherm of the activation step. Then, add the amine and allow the reaction to warm to room temperature and stir for 12-24 hours.
Part 3: The Nitro Group Reduction

Q5: My nitro reduction step is either incomplete or gives a messy product mixture. How can I improve this final step?

A5: The reduction of the aromatic nitro group is generally a high-yielding transformation, but requires careful selection of the method to ensure chemoselectivity and ease of purification.

Reduction MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (1-4 atm), 5-10 mol% Pd/C, in MeOH or EtOHVery clean reaction; product is isolated by simple filtration of the catalyst and evaporation of the solvent; generally high-yielding.[9]Requires specialized hydrogenation equipment; potential for catalyst poisoning; Pd can be expensive.
Metal-Mediated Reduction Fe powder, NH₄Cl, in EtOH/H₂O (reflux)Inexpensive and scalable; avoids the need for high-pressure equipment; generally safe.[9][10]Workup involves filtering iron salts, which can be cumbersome; may require longer reaction times.
Transfer Hydrogenation Formic acid or Hydrazine, Pd/CAvoids the use of gaseous hydrogen; can be very fast and efficient.[11]Reagents can be corrosive or toxic.
  • Recommendation: For laboratory scale, catalytic hydrogenation with Pd/C is the preferred method due to its cleanliness and high efficiency. For larger-scale synthesis where cost and specialized equipment are concerns, reduction with iron powder and ammonium chloride is a robust and reliable alternative.[9]

Frequently Asked Questions (FAQs)

Q: Can you provide a complete, optimized protocol for the synthesis?

A: Step 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid

  • To a stirred solution of 4-nitro-m-xylene (1 eq) in a mixture of pyridine and water, add KMnO₄ (3-4 eq) portion-wise, maintaining the temperature below 50 °C.

  • Heat the mixture at reflux for 8-12 hours until the purple color disappears.

  • Cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Wash the filter cake with a small amount of hot water.

  • Acidify the combined filtrate to pH 1-2 with concentrated HCl.

  • Collect the precipitated 3-methyl-4-nitrobenzoic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-cyclopentyl-3-methyl-4-nitrobenzamide

  • Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add cyclopentylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Step 3: Synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide

  • Dissolve the N-cyclopentyl-3-methyl-4-nitrobenzamide (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on carbon (5-10% w/w).

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker at 50 psi).

  • Stir the mixture vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 4-8 hours).

  • Carefully purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Q: How should I monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is an excellent tool for routine monitoring. A typical mobile phase would be a mixture of hexane and ethyl acetate; the ratio can be adjusted to achieve good separation (e.g., starting with 7:3 Hex/EtOAc and moving to 1:1 for more polar products). Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information on the consumption of starting materials and the formation of the desired product mass.[12] For final product characterization, ¹H and ¹³C NMR spectroscopy are essential.

Q: What are the primary safety considerations for this synthesis?

A: Standard laboratory safety practices should always be followed. Specific hazards include:

  • Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care. Avoid excessive heat or shock.

  • Oxidizing Agents: KMnO₄ is a strong oxidizer. Keep it away from combustible materials.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is leak-proof and perform the reaction in a well-ventilated fume hood away from ignition sources. Palladium on carbon can be pyrophoric when dry and saturated with hydrogen; handle the spent catalyst while wet.

  • Reagents: Coupling reagents (EDC, HATU) and acylating agents (SOCl₂) can be irritants or corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE).

References

  • Sheng, R., et al. (2018). Metal-free reduction of nitroarenes to aniline derivatives. Thieme. Available at: [Link]

  • Cui, H., et al. (2021). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Royal Society of Chemistry. Available at: [Link]

  • Kadam, V. S., et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ACS Publications. Available at: [Link]

  • Smith, A. J., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-Chemistry.org. Available at: [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN1935376A - Catalyst and its use for synthesizing 4-nitro-3-methyl benzoic acid. Google Patents.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

  • Valero, R., et al. (2011). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Google Patents.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide

Welcome to the technical support center for the synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction outcomes, with a particular focus on reaction time.

Introduction: The Synthetic Challenge

The synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide, while seemingly straightforward, involves the coupling of a sterically hindered aniline derivative (4-amino-3-methylbenzoic acid) with a secondary amine (cyclopentylamine). This presents several potential obstacles, including slow reaction rates, side product formation, and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing this critical reaction.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide is the carbodiimide-mediated coupling of 4-amino-3-methylbenzoic acid and cyclopentylamine. This guide will focus on troubleshooting this specific pathway.

G 4-Amino-3-methylbenzoic Acid 4-Amino-3-methylbenzoic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate 4-Amino-3-methylbenzoic Acid->O-Acylisourea Intermediate + EDC Product Product O-Acylisourea Intermediate->Product + Cyclopentylamine N-Acylurea (Side Product) N-Acylurea (Side Product) O-Acylisourea Intermediate->N-Acylurea (Side Product) Rearrangement Cyclopentylamine Cyclopentylamine Cyclopentylamine->Product Nucleophilic Attack G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Acid & Amine Dissolve Acid & Amine Cool to 0°C Cool to 0°C Dissolve Acid & Amine->Cool to 0°C Add HOBt & DMAP Add HOBt & DMAP Cool to 0°C->Add HOBt & DMAP Add EDC Solution Add EDC Solution Add HOBt & DMAP->Add EDC Solution Stir at 0°C (30 min) Stir at 0°C (30 min) Add EDC Solution->Stir at 0°C (30 min) Warm to RT & Monitor Warm to RT & Monitor Stir at 0°C (30 min)->Warm to RT & Monitor Dilute with DCM Dilute with DCM Warm to RT & Monitor->Dilute with DCM Reaction Complete Aqueous Washes Aqueous Washes Dilute with DCM->Aqueous Washes Dry & Concentrate Dry & Concentrate Aqueous Washes->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Troubleshooting

Resolving baseline noise in HPLC of 4-amino-N-cyclopentyl-3-methylbenzamide

Technical Support Center: High-Fidelity HPLC Analysis of 4-amino-N-cyclopentyl-3-methylbenzamide Introduction: The "Aniline-Benzamide" Challenge Welcome to the technical support portal. You are likely analyzing 4-amino-N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity HPLC Analysis of 4-amino-N-cyclopentyl-3-methylbenzamide

Introduction: The "Aniline-Benzamide" Challenge

Welcome to the technical support portal. You are likely analyzing 4-amino-N-cyclopentyl-3-methylbenzamide , a molecule that presents a dual challenge in chromatography:

  • The 4-Amino Group (Aniline moiety): This primary aromatic amine is prone to oxidation and susceptible to interaction with free silanols on silica columns, leading to peak tailing that can be mistaken for baseline noise.

  • The Amide Linker: Requires low-UV detection (often <230 nm) if the concentration is low, making the baseline hyper-sensitive to mobile phase quality.

This guide moves beyond generic advice, focusing on the specific physicochemical properties of this molecule.

Module 1: Diagnostic Workflow (The Triage)

Before altering your method, you must characterize the noise. Use this logic tree to isolate the source.

DiagnosticTree Start START: Characterize Noise Type1 Cyclic / Pulsing (Sinusoidal) Start->Type1 Type2 Random Spike / Static Start->Type2 Type3 Drift / Wandering Start->Type3 Pump Pump Issue: Check Valve or Air Bubble Type1->Pump Consistent Periodicity Lamp Detector Issue: Lamp Aging or Flow Cell Bubble Type2->Lamp Sharp Spikes Chem Chemistry Issue: Aniline Oxidation or Column Fouling Type3->Chem Upward/Downward Slope

Figure 1: Diagnostic Logic Tree for isolating baseline noise sources.

Module 2: Chemical Noise & The "Aniline Factor"

The Issue: You observe a wandering baseline or "ghost peaks" that do not match your injection. The Cause: The 4-amino group on your molecule is chemically active. Aromatic amines (anilines) oxidize easily in solution, turning yellow over time. This oxidation creates a drifting baseline, particularly if your mobile phase is not fresh. Furthermore, if you are using TFA (Trifluoroacetic acid) at low wavelengths (<220 nm), the baseline will drift during gradients due to the refractive index and UV absorption changes of TFA.

Troubleshooting Protocol: The Mobile Phase Audit
VariableRecommendation for 4-amino-N-cyclopentyl-3-methylbenzamideScientific Rationale
Buffer Selection Switch from TFA to Formic Acid or Phosphate TFA absorbs UV strongly at <215 nm, causing baseline shifts in gradients.[1] Formic acid (0.1%) is transparent in UV and provides sufficient protons to ionize the amine [1].
pH Control Maintain pH < 3.0 The aniline nitrogen (pKa ~4-5) must be fully protonated to prevent interaction with silanols. If pH is near the pKa, the equilibrium causes "smearing" (kinetic noise) [2].
Oxidation Prevention Amber Glassware & Fresh Prep Anilines oxidize in light/air. Protocol: Prepare mobile phases daily. Do not "top off" bottles. Use amber reservoirs if available.
Water Quality 18.2 MΩ·cm (Milli-Q) Trace organics in water concentrate on the column during equilibration and elute as "ghost noise" during the gradient.

Self-Validating Test (The "Zero-Injection"):

  • Run your full gradient method without making an injection (0 µL).

  • If the noise/drift persists, the issue is the Mobile Phase (likely TFA or oxidation).

  • If the baseline is flat, the noise is coming from your Sample Matrix (carryover).

Module 3: Hardware & Physical Noise

The Issue: Rhythmic, sinusoidal noise (looks like a sine wave). The Cause: This is almost always a pump pulsation issue. The 3-methyl group makes your molecule moderately hydrophobic, often requiring high % organic gradients (e.g., Acetonitrile). Mixing viscous aqueous buffers with Acetonitrile can exacerbate pump check valve issues.

Troubleshooting Protocol: The Pump Stress Test
  • Isolate the Pump: Disconnect the column and connect the pump directly to the detector with a union.

  • Run Isocratic: Flow 50:50 Water:Methanol at 1 mL/min.

  • Check Pressure Ripple: If pressure fluctuation > 2% or baseline noise persists without the column, clean your check valves.

Expert Tip: For this specific benzamide, if you use Isopropanol (IPA) to improve solubility, the high viscosity will increase baseline noise if the pump seals are worn. Switch to Acetonitrile if possible.

Module 4: Detection & Sensitivity Optimization

The Issue: Random, grassy noise (high frequency) that obscures low-level impurities.[2] The Cause: The 4-amino-benzamide chromophore has distinct absorption bands. Measuring on the "slope" of a spectrum rather than the "max" amplifies noise.

Workflow: Wavelength Selection Do not guess. Run a spectral scan of your standard.

  • Expected Max: Benzamides often have a primary max ~205-210 nm and a secondary max ~240-254 nm.

  • The Trade-off:

    • 210 nm: Highest signal, but Highest Noise (solvent absorption).

    • 254 nm:[3] Lower signal, but Lowest Noise (very stable baseline).

  • Recommendation: If your sensitivity allows, use 254 nm or 280 nm . Only use 210 nm if you strictly control the mobile phase (avoid TFA).

Module 5: Frequently Asked Questions (FAQ)

Q1: I see a "hump" in the baseline eluting just after my main peak. Is this noise? A: No. This is likely tailing caused by the 4-amino group interacting with column silanols.

  • Fix: Add 10-20 mM Ammonium Formate to your mobile phase to compete for silanol sites, or switch to a "Base-Deactivated" (BDS) or Hybrid (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) column [3].

Q2: My baseline rises constantly throughout the gradient. Why? A: This is "Gradient Drift." It is caused by the difference in UV absorption between Solvent A (Water) and Solvent B (Organic).

  • Fix: If using Formic Acid, add slightly more acid to the organic line than the aqueous line (e.g., 0.1% in A, 0.12% in B) to balance the refractive index/absorbance [4].

Q3: Can I use Triethylamine (TEA) to reduce noise/tailing? A: TEA is effective for silanol suppression but can cause its own baseline issues (high background UV) and is difficult to flush out of LC-MS systems. For this benzamide, high-purity Ammonium Acetate or Formic Acid is preferred.

Visualizing the Optimization Path

Use this flow to optimize your Mobile Phase for this specific molecule.

MobilePhaseOpt Start Start: Baseline Noise Issue CheckUV Step 1: Check Wavelength Is it < 220 nm? Start->CheckUV CheckTFA Step 2: Are you using TFA? CheckUV->CheckTFA Yes CheckTailing Step 3: Is peak tailing causing baseline errors? CheckUV->CheckTailing No (using >240nm) ActionTFA Action: Switch to 0.1% Formic Acid or Phosphate Buffer CheckTFA->ActionTFA Yes (TFA causes drift) CheckTFA->CheckTailing No ActionCol Action: Use Hybrid Column or Increase Buffer Strength CheckTailing->ActionCol Yes

Figure 2: Mobile Phase Optimization Strategy for Amino-Benzamides.

References

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent Technical Support. [Link]

  • Waters Corporation. "HPLC Troubleshooting Guide: Baseline Issues." Waters Knowledge Base. [Link][4][5]

  • McCalley, D. V. (2004).[6] "Effect of buffer on peak shape of peptides and basic compounds in reversed-phase high performance liquid chromatography." Journal of Chromatography A. [Link]

  • Stoll, D. (2020). "The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?" LCGC International. [Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing Bioavailability of Novel Benzamide Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with novel benzamide derivatives, using the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with novel benzamide derivatives, using the representative molecule 4-amino-N-cyclopentyl-3-methylbenzamide as a hypothetical case study. As this appears to be a new chemical entity (NCE) with limited public data, this document provides a framework for characterization and troubleshooting common bioavailability challenges, particularly those associated with poor aqueous solubility and/or membrane permeability, typical of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1]

Part 1: Frequently Asked Questions (FAQs) - Initial Characterization

This section addresses the foundational questions a researcher should consider when beginning work with a novel benzamide derivative.

Q1: What are the likely physicochemical properties of 4-amino-N-cyclopentyl-3-methylbenzamide and their impact on bioavailability?

A1: Based on its chemical structure, we can predict key properties that will influence its biopharmaceutical behavior.

  • Lipophilicity (logP): The presence of the cyclopentyl and methyl groups suggests the molecule is moderately to highly lipophilic. A high logP often correlates with poor aqueous solubility but may facilitate membrane permeation, up to a point.

  • Aqueous Solubility: The combination of a lipophilic core and a crystalline solid-state structure, common for such molecules, strongly suggests that aqueous solubility will be a primary challenge.[1]

  • pKa: The aromatic amino group (-NH2) is weakly basic. This means the molecule's charge and solubility will be pH-dependent. At the low pH of the stomach, this group may be protonated, potentially increasing solubility, while in the more neutral pH of the small intestine (the primary site of absorption), it will be largely un-ionized and less soluble.

  • Molecular Weight (MW): The estimated MW is likely under 500 g/mol , which is generally favorable for passive diffusion across the intestinal membrane.

These initial predictions place the compound at high risk of being a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, making bioavailability enhancement a critical development step.[1][2]

Q2: How do I experimentally determine the initial solubility and permeability of my compound?

A2: A systematic approach is crucial.

  • Kinetic and Thermodynamic Solubility: First, measure solubility in relevant aqueous media. Use the shake-flask method for thermodynamic solubility, which is the gold standard.[3] Test in buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[4] Low solubility is typically defined as <100 µg/mL.

  • In Vitro Permeability Assessment: To estimate intestinal permeability, use one of the following standard models:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models passive diffusion. It is an excellent first screen for permeability potential.[5][6]

    • Caco-2 Cell Monolayer Assay: This model uses a human colon adenocarcinoma cell line that differentiates to form a monolayer mimicking the intestinal epithelium. It can assess both passive diffusion and active transport processes, including identifying if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[5][7]

The results from these assays will allow for a preliminary BCS classification and guide your formulation strategy.

Q3: What are the most common initial hurdles when working with novel, poorly soluble compounds?

A3: Researchers frequently encounter two main issues:

  • Inaccurate Dosing in Preclinical Studies: If the compound precipitates out of the dosing vehicle, the actual dose administered to the animal is unknown, leading to unreliable and unrepeatable pharmacokinetic (PK) and toxicological data.

  • High Inter-Animal Variability: Poor solubility leads to dissolution rate-limited absorption, which can be highly variable between individual animals, obscuring the true PK profile of the drug.[8]

Addressing solubility is therefore not just about improving exposure, but about ensuring data quality and reproducibility from the very first in vivo experiments.

Part 2: Troubleshooting Guide - Formulation & Development

This section provides structured guidance for overcoming specific experimental challenges.

Issue 1: Compound solubility is confirmed to be very low (<10 µg/mL) in all relevant aqueous media. Pharmacokinetic studies are not feasible.

This is a classic solubility-limited scenario. The goal is to increase the concentration of the dissolved drug in the gastrointestinal (GI) tract.

A4: Follow a tiered approach from simple to more complex solutions.

Step 1: Simple Formulation Approaches

  • pH Modification: If your compound has an ionizable group (like the amino group), you can use acidic excipients (e.g., citric acid, tartaric acid) to create a more acidic microenvironment upon dissolution, which can enhance the solubility of a basic compound.[9]

  • Co-solvents: For liquid formulations, using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol (PEG 400), propylene glycol, Transcutol® HP) can significantly increase solubility. However, the amount of co-solvent must be carefully controlled to avoid toxicity and precipitation upon dilution in the GI tract.[8]

  • Surfactants: Surfactants like Tween 80 or sodium lauryl sulphate (SLS) can increase solubility by forming micelles that encapsulate the drug molecule.[3][9]

Step 2: Advanced Formulation Strategies

If simple methods are insufficient, more advanced techniques that alter the drug's physical state are necessary. The two most common and effective strategies are particle size reduction and creating amorphous solid dispersions.[10][11]

  • Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[8] Techniques include jet milling (for micron-sized particles) and wet bead milling or high-pressure homogenization (for nanoparticles).[12]

  • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy. By dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix (e.g., HPMCAS, PVP), you can achieve a state of supersaturation in the GI tract, dramatically increasing the driving force for absorption.[2][13] ASDs are typically prepared via spray-drying or hot-melt extrusion.

The following diagram outlines a decision-making process for formulation development.

G cluster_0 Initial Assessment cluster_1 Simple Formulations cluster_2 Advanced Formulations cluster_3 Evaluation start Characterize API: Solubility, pKa, logP check_sol Is Solubility < 100 µg/mL in GI-relevant pH? start->check_sol ph_mod pH Modification (for ionizable drugs) check_sol->ph_mod Yes proceed Proceed with Development check_sol->proceed No cosolvent Co-solvents / Surfactants (for liquid doses) ph_mod->cosolvent particle_size Particle Size Reduction (Micronization/Nanosizing) cosolvent->particle_size asd Amorphous Solid Dispersion (Spray Drying/HME) particle_size->asd lipid Lipid-Based Systems (SEDDS) asd->lipid diss_test In Vitro Dissolution Testing (Biorelevant Media) lipid->diss_test pk_study In Vivo PK Study diss_test->pk_study pk_study->proceed

Caption: Decision workflow for enhancing solubility.

StrategyFormulation DetailsApparent Solubility (pH 6.8)AdvantagesDisadvantages
Unformulated API Crystalline powder1.5 µg/mL-Unsuitable for oral delivery
Micronization Mean particle size ~5 µm8.0 µg/mLSimple, scalable process.[11]Limited benefit for very insoluble compounds.
Nanosuspension Mean particle size ~200 nm35 µg/mLSignificant increase in dissolution rate.[12]Physical stability (aggregation) can be a concern.
Amorphous Solid Dispersion (ASD) 25% drug in HPMCAS polymer150 µg/mL (supersaturated)High degree of solubility enhancement.[2]Requires careful polymer selection; potential for recrystallization.
SEDDS Drug in Labrafac PG and Transcutol® HP>200 µg/mL (in formulation)Good for lipophilic drugs; can enhance lymphatic uptake.[8]Potential for GI side effects with high surfactant load.
Issue 2: An optimized formulation (e.g., an ASD) provides good solubility, but in vivo bioavailability remains low (<10%).

This scenario suggests that poor solubility is not the only barrier. The problem could be low intestinal permeability or high first-pass metabolism.

A5: A well-designed follow-up study is essential. The most direct method is to compare the pharmacokinetic profile from an oral (PO) dose with that from an intravenous (IV) dose.[14][15]

  • Conduct an IV Dosing Study: Administer a lower dose of the compound intravenously to a separate cohort of animals (e.g., rats). This bypasses absorption and first-pass metabolism, providing the data needed to calculate absolute bioavailability and systemic clearance (CL).

  • Calculate Absolute Bioavailability (F%):

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

    • A low F% (<30%) confirms a significant issue with either absorption or first-pass elimination.

  • Analyze Systemic Clearance (CL):

    • Compare the systemic clearance (CL = Dose_IV / AUC_IV) to the hepatic blood flow of the animal species.

    • If CL is high (approaching hepatic blood flow), it indicates the drug is rapidly cleared by the liver, suggesting high first-pass metabolism is a major contributor to low bioavailability.

    • If CL is low and F% is also low, it strongly suggests that poor absorption (low permeability) across the gut wall is the primary rate-limiting step.

A6: This is a significant challenge that can be addressed through two main routes:

  • Formulation Strategies:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport.[12] The lymphatic system bypasses the portal circulation, which delivers blood directly to the liver. By shunting a portion of the absorbed drug through the lymph, first-pass hepatic metabolism can be partially avoided.

  • Medicinal Chemistry Efforts:

    • This involves modifying the molecule's structure to block the sites of metabolism. This is often referred to as a "metabolic soft spot" analysis. It requires identifying the metabolites and then synthetically modifying the parent drug to make it more resistant to metabolic enzymes (e.g., Cytochrome P450s).

A7: Low permeability can be due to the drug's physicochemical properties or because it is a substrate for intestinal efflux transporters (like P-gp), which actively pump the drug back into the GI lumen.

  • Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells or disrupt the cell membrane to increase permeability. However, their use must be carefully evaluated for potential toxicity.[13]

  • Lipid-Based Formulations: As mentioned previously, LBDDS can improve permeability. The lipids and surfactants used can help fluidize cell membranes and inhibit efflux transporters, thereby increasing net absorption.[8]

  • Efflux Pump Inhibition: Co-dosing with a known P-gp inhibitor in preclinical models can confirm if efflux is the problem. If bioavailability dramatically increases, this points to active efflux as the barrier.

This diagram illustrates the process of diagnosing the cause of low in vivo bioavailability.

G start In Vivo PK Study: Low Oral Bioavailability (F%) Observed iv_study Perform IV PK Study in Same Species start->iv_study calc_f Calculate Absolute F% and Systemic Clearance (CL) iv_study->calc_f check_f Is F% still low? calc_f->check_f check_cl Compare CL to Hepatic Blood Flow (Qh) check_f->check_cl Yes perm_issue Root Cause: Poor Permeability / Absorption check_cl->perm_issue CL is low metab_issue Root Cause: High First-Pass Metabolism check_cl->metab_issue CL is high perm_solution Solution: - Lipid-Based Systems (SEDDS) - Permeation Enhancers - Investigate Efflux perm_issue->perm_solution metab_solution Solution: - Lipid-Based Systems (Lymphatic) - Medicinal Chemistry Modification metab_issue->metab_solution

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 4-amino-N-cyclopentyl-3-methylbenzamide Structural Validation

Topic: NMR spectrum analysis of 4-amino-N-cyclopentyl-3-methylbenzamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Core Directive 4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR spectrum analysis of 4-amino-N-cyclopentyl-3-methylbenzamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

4-amino-N-cyclopentyl-3-methylbenzamide is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). In synthetic workflows involving nitration and reduction of methylbenzoic acid derivatives, a common critical quality attribute (CQA) failure is the presence of the 3-amino-4-methyl regioisomer .

This guide provides a definitive comparative analysis to validate the target structure against its primary regioisomer. Unlike generic spectral lists, this document focuses on the causality of spectral features , comparing solvent performance (DMSO-d₆ vs. CDCl₃) and providing a self-validating logic tree for assigning the aromatic substitution pattern.

The "Product" Under Review

The "product" evaluated here is the Validation Workflow using 1H NMR spectroscopy. We compare the efficacy of 1D 1H NMR in DMSO-d₆ (Recommended) against CDCl₃ and 2D NOESY techniques to resolve the specific 1,3,4-trisubstituted aromatic pattern.

Structural Analysis & Theoretical Expectation

To accurately interpret the spectrum, we must first map the electronic environment of the protons.

Target Molecule: 4-amino-N-cyclopentyl-3-methylbenzamide[1]
  • Core: 1,3,4-trisubstituted benzene ring.

  • Substituents:

    • C1: Amide (Electron Withdrawing Group - EWG, deshielding).

    • C3: Methyl (Weak Electron Donating Group - EDG).

    • C4: Amino (Strong EDG, shielding, ortho/para director).

  • Proton Environment:

    • H2 (Position 2): Located between Amide and Methyl. Meta to Amino.

    • H5 (Position 5): Ortho to Amino. Strongly shielded.

    • H6 (Position 6): Ortho to Amide. Deshielded.

The Alternative (Impurity): 3-amino-4-methyl regioisomer
  • Difference: Amino and Methyl groups are swapped.

  • Critical Shift: H2 is now located between Amide and Amino. The strong shielding effect of the ortho amino group will significantly shift H2 upfield compared to the target.

Comparative Assessment: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons which are diagnostic for this molecule.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide Proton (NH) Sharp Doublet (~8.0 ppm) Broad/InvisibleDMSO H-bonds with the amide, slowing exchange and sharpening the signal. The doublet splitting (J~7Hz) confirms coupling to the cyclopentyl methine.
Amino Protons (NH₂) Distinct Singlet (~5.5 ppm) Broad HumpIn CDCl₃, rapid exchange often merges NH₂ into the baseline or water peak. DMSO stabilizes the quadrupole moment.
Aromatic Resolution HighModerateDMSO separates the polar aromatic protons effectively, preventing overlap with the residual solvent peak (7.26 ppm in CDCl₃ often obscures aromatics).

Verdict: For structural validation of benzamide derivatives, DMSO-d₆ is superior due to the retention of NH coupling information, which confirms the N-cyclopentyl connectivity.

Experimental Protocol: Self-Validating Workflow

Sample Preparation[2]
  • Mass: 5–10 mg of dry solid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Temperature: 298 K (25°C). Note: If rotamers are suspected due to the amide bond, heat to 350 K, but for this molecule, room temp is usually sufficient.

Acquisition Parameters (Typical 400/600 MHz)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Relaxation Delay (D1): 1.0 s (Ensure integration accuracy for the Methyl singlet).

  • Spectral Width: 0–12 ppm.[1]

Data Analysis: Distinguishing the Isomers

This section provides the specific spectral fingerprints to differentiate the target from the 3-amino-4-methyl alternative.

Aromatic Region Logic (6.5 – 8.0 ppm)

Both isomers exhibit a standard 1,3,4-trisubstituted pattern (d, dd, d). The differentiation relies on Chemical Shift (δ) and NOE .

Target: 4-amino-3-methyl
  • H5: Ortho to NH₂. Most Upfield Aromatic (~6.6 ppm, d, J=8.5 Hz).

  • H6: Ortho to CO, Meta to NH₂. Downfield (~7.5 ppm, dd, J=8.5, 2.0 Hz).

  • H2: Ortho to CO, Ortho to Me. Downfield (~7.6 ppm, d, J=2.0 Hz).

    • Diagnostic: H2 is deshielded by the Amide and weakly shielded by the Methyl.

Alternative: 3-amino-4-methyl [2][3]
  • H2: Ortho to CO, Ortho to NH₂. Shifted Upfield (~7.1 ppm).

    • Diagnostic: The strong shielding of the ortho Amino group moves H2 significantly upfield compared to the target.

  • H5: Ortho to Me, Meta to NH₂. (~7.0 ppm).[4][5]

Aliphatic Region (Diagnostic Check)
  • Methyl Group: Singlet at ~2.1 ppm .

  • Cyclopentyl Methine (CH): Sextet/Multiplet at ~4.2 ppm .

  • Cyclopentyl Methylenes (CH₂): Multiplets at 1.5 – 1.9 ppm (8H total).

Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating the structure.

NMR_Validation Start Sample: White Solid (DMSO-d6) Check_NH Step 1: Check Amide NH (~8.0 ppm) Start->Check_NH Doublet Doublet (J~7Hz)? Check_NH->Doublet Cyclopentyl Confirm N-Cyclopentyl Connectivity Doublet->Cyclopentyl Yes Check_Arom Step 2: Aromatic Region (6.5 - 8.0 ppm) Cyclopentyl->Check_Arom H5_Signal Identify H5 (Ortho to NH2) Look for doublet < 6.8 ppm Check_Arom->H5_Signal Check_H2 Step 3: Identify H2 (Singlet/Doublet) H5_Signal->Check_H2 H2_Shift Check H2 Chemical Shift Check_H2->H2_Shift Target Target: 4-amino-3-methyl H2 ~7.6 ppm (Deshielded) H2_Shift->Target > 7.4 ppm Isomer Isomer: 3-amino-4-methyl H2 ~7.1 ppm (Shielded by NH2) H2_Shift->Isomer < 7.2 ppm NOE_Check Confirmation: 1D NOE Irradiate Methyl (~2.1 ppm) Target->NOE_Check Optional Validation NOE_Target NOE to H2 (Singlet) CONFIRMED TARGET NOE_Check->NOE_Target NOE_Isomer NOE to H5 (Doublet) CONFIRMED ISOMER NOE_Check->NOE_Isomer

Caption: Logic flow for distinguishing 4-amino-3-methyl target from its 3-amino-4-methyl regioisomer using 1H NMR and NOE.

Summary of Spectral Data (DMSO-d₆)

The following table summarizes the expected chemical shifts for the target molecule. These values are derived from chemometric analysis of analogous benzamide scaffolds [1, 2].

PositionTypeShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
NH (Amide) NH7.95 – 8.10DoubletJ = 7.2Coupled to Cyclopentyl CH
H2 Ar-CH7.55 – 7.65DoubletJ = 2.0Meta coupling to H6; Deshielded by CO
H6 Ar-CH7.45 – 7.55ddJ = 8.4, 2.0Ortho to H5, Meta to H2
H5 Ar-CH6.55 – 6.65DoubletJ = 8.4Ortho to NH₂ (Shielded)
NH₂ Amine5.40 – 5.60Singlet-Broad singlet, exchangeable
CH (Cyclo) Alkyl4.10 – 4.25SextetJ = 7.0Methine of cyclopentyl ring
CH₃ Methyl2.05 – 2.15Singlet-Ar-CH₃
CH₂ (Cyclo) Alkyl1.45 – 1.95Multiplet-Cyclopentyl methylene envelope

References

  • ChemicalBook. (2024). NMR Spectrum Data for Methylbenzamide Derivatives. 7

  • BenchChem. (2025).[1] Validating the Structure of Methyl 4-amino-2-isopropoxybenzoate: A 2D NMR Comparison Guide. (Used for comparative 1,3,4-trisubstituted pattern logic). 1

  • PubChem. (2025).[3][8] Compound Summary: N-cyclopentyl-N-methylbenzamide.[8] 8

Sources

Comparative

Certified Reference Standard Guide: 4-amino-N-cyclopentyl-3-methylbenzamide

Topic: Certified Reference Standard for 4-amino-N-cyclopentyl-3-methylbenzamide (CAS 926227-48-7) Content Type: Publish Comparison Guide A Technical Analysis for Pharmaceutical Quality Control and Process Development Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certified Reference Standard for 4-amino-N-cyclopentyl-3-methylbenzamide (CAS 926227-48-7) Content Type: Publish Comparison Guide

A Technical Analysis for Pharmaceutical Quality Control and Process Development

Executive Summary: The Role of the Standard

In the development of benzamide-based kinase inhibitors, 4-amino-N-cyclopentyl-3-methylbenzamide (CAS 926227-48-7) serves as a critical Key Starting Material (KSM) or a monitored Process Impurity . Its structural integrity directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).

For regulatory submissions (IND/NDA), the use of a Certified Reference Standard (CRS) —as opposed to a research-grade chemical—is non-negotiable for validating analytical methods (HPLC/UPLC) and establishing response factors. This guide objectively compares the performance of Certified Standards against Research Grade alternatives and outlines the protocol for establishing a Primary Reference Standard using the Mass Balance Approach .

Comparative Analysis: Certified Reference Standard (CRS) vs. Research Grade

The following table contrasts the critical quality attributes (CQAs) of a Certified Standard against typical "Research Grade" options found in catalogs.

FeatureCertified Reference Standard (CRS) Research Grade / Catalog Reagent Impact on Drug Development
Purity Assignment Mass Balance Method: (100% - Volatiles - Residue) × Chromatographic Purity.Area % Only: Often ignores water, solvents, and inorganic salts.High: Using "Area %" leads to potency errors, causing OOS (Out of Specification) results in API assays.
Uncertainty Budget Defined (e.g., 99.5% ± 0.3%). Includes homogeneity & stability variance.Undefined / Not Applicable.Critical: Required for calculating the Total Error of the analytical method.
Traceability Traceable to SI units via NIST/BIPM calibrated weights and validated instruments.Internal lot number only.Regulatory: Essential for GMP compliance and audit trails.
Water Content Quantified via Karl Fischer (KF) titration.Often unmeasured (hygroscopic amides can absorb >2% water).Accuracy: Unmeasured water acts as a "silent impurity," diluting the standard.
Homogeneity Tested for bottle-to-bottle consistency.Bulk testing only.Reproducibility: Ensures consistent results across different QC labs.
Experimental Validation: The Mass Balance Protocol

To establish 4-amino-N-cyclopentyl-3-methylbenzamide as a Primary Reference Standard, you cannot rely solely on a vendor's Certificate of Analysis (CoA). You must perform a Self-Validating Purity Assignment .

Methodology: The "100% Minus" Approach

This protocol calculates the absolute potency of the standard, accounting for all non-product impurities.

Formula:



Step-by-Step Characterization Protocol

Step 1: Structural Confirmation (NMR & MS)

  • Objective: Confirm identity and rule out regioisomers (e.g., 3-amino-4-methyl isomer).

  • Technique: 1H-NMR (400 MHz, DMSO-d6).

  • Expected Signals:

    • Amide NH: Doublet/Broad Singlet,

      
       7.8–8.2 ppm.
      
    • Aromatic Ring: 3 protons.[1][2][3][4] Look for the specific coupling pattern of a 1,3,4-substituted benzene (

      
       6.5–7.5 ppm).
      
    • Amino Group (-NH2): Broad singlet,

      
       4.5–5.5 ppm (exchangeable with D2O).
      
    • Methyl Group:[2][3] Singlet,

      
       2.1–2.3 ppm.
      
    • Cyclopentyl Ring:[3] Multiplets

      
       1.4–2.0 ppm; Methine proton 
      
      
      
      ~4.1 ppm.

Step 2: Chromatographic Purity (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Benzamide absorption).

  • Acceptance Criteria: Main peak > 99.0% area; no single impurity > 0.10%.

Step 3: Volatiles & Inorganics

  • Water (KF): Essential. Amides can form hydrates.

  • Residual Solvents (GC-HS): Check for synthesis solvents (e.g., DMF, Ethyl Acetate).

  • Residue on Ignition (ROI): Check for inorganic catalysts (e.g., Palladium if reduction was used).

Visualization: Purity Assignment Workflow

The following diagram illustrates the logical flow for certifying the reference standard, ensuring no "silent impurities" (like water or salt) inflate the potency value.

PurityAssignment RawMaterial Raw Material (CAS 926227-48-7) Identity Identity Check (NMR, MS, IR) RawMaterial->Identity ChromPurity Chromatographic Purity (HPLC-UV Area %) Identity->ChromPurity Volatiles Volatile Impurities (KF + GC-HS) Identity->Volatiles Inorganics Inorganic Impurities (ROI / TGA) Identity->Inorganics Calculation Mass Balance Calculation (100% - Impurities) ChromPurity->Calculation Purity Factor Volatiles->Calculation Correction Inorganics->Calculation Correction Certificate Certified Reference Standard (CoA) Calculation->Certificate

Caption: Workflow for establishing the Mass Balance potency of the Reference Standard. Note that HPLC purity alone is insufficient for certification.

Application: System Suitability Testing (SST)

Once certified, the standard is used to validate the HPLC system before running API samples.

SST Protocol:

  • Preparation: Dissolve 10 mg of Certified Standard in 10 mL of Methanol/Water (50:50).

  • Injection: 6 replicate injections.

  • Criteria:

    • RSD of Peak Area:

      
       2.0% (Demonstrates precision).
      
    • Tailing Factor: 0.8 – 1.5 (Demonstrates column health; amides can tail on active silanols).

    • Theoretical Plates: > 2000 (Demonstrates column efficiency).

Troubleshooting the "Amide Tailing"

The amide group in 4-amino-N-cyclopentyl-3-methylbenzamide can interact with free silanols on HPLC columns, causing peak tailing.

  • Solution: Ensure the mobile phase pH is controlled (pH 2-3 using Formic Acid) to suppress silanol ionization, or use an "end-capped" column.

Handling and Stability
  • Storage: Store at 2-8°C in a desiccator. The primary amine at the 4-position is susceptible to slow oxidation (browning) if exposed to air/light over months.

  • Hygroscopicity: The N-cyclopentyl amide moiety provides some lipophilicity, but the molecule can still adsorb atmospheric moisture. Always equilibrate the vial to room temperature before opening to prevent condensation.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24765662 (4-amino-N-cyclopentyl-3-methylbenzamide). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guidelines on reporting thresholds for impurities). Retrieved from [Link]

Sources

Validation

The Enduring Scaffold: A Comparative Analysis of Benzamide Analogs as Potent Anticonvulsants

Introduction: The Benzamide Core in Anticonvulsant Discovery For decades, the benzamide scaffold has served as a cornerstone in the development of diverse therapeutic agents, demonstrating a remarkable versatility in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Core in Anticonvulsant Discovery

For decades, the benzamide scaffold has served as a cornerstone in the development of diverse therapeutic agents, demonstrating a remarkable versatility in medicinal chemistry.[1] Within the realm of neuroscience, this structural motif has given rise to a compelling class of anticonvulsant agents. These compounds have shown significant promise in preclinical models of epilepsy, a neurological disorder affecting millions worldwide.[2] The enduring interest in benzamide analogs stems from their favorable pharmacological profiles and the potential for chemical modification to fine-tune their potency, selectivity, and safety. This guide provides a comparative analysis of the anticonvulsant potency of several key 4-aminobenzamide analogs, supported by experimental data from preclinical studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide a detailed protocol for the Maximal Electroshock (MES) seizure test, a foundational assay in anticonvulsant drug discovery.[3]

Comparative Potency of Benzamide Analogs in the Maximal Electroshock (MES) Seizure Model

The Maximal Electroshock (MES) test in rodents is a widely accepted preclinical model for evaluating the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[4][5] The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.[4] The potency of a compound is typically expressed as the median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure endpoint.[4] Neurotoxicity is often assessed using the rotorod test, with the median toxic dose (TD50) representing the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a compound's therapeutic window. A higher PI indicates a wider margin between the therapeutic and toxic doses.

The following table summarizes the anticonvulsant potency and neurotoxicity of several 4-aminobenzamide analogs, with Phenytoin and Carbamazepine included as established reference drugs.

CompoundAnimal Model (Administration Route)MES ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference(s)
Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide)Rat (oral)135 µmol/kg>1530 µmol/kg>11.3[6]
4-AEPB (4-amino-N-(2-ethylphenyl)benzamide)Mouse (i.p.)28.6 µmol/kg (approx. 6.9 mg/kg)96.3 µmol/kg (approx. 23.1 mg/kg)3.36[7]
Rat (oral)29.8 µmol/kg (approx. 7.2 mg/kg)>1530 µmol/kg>51[7]
4A-2M4A-PB (4-amino-(2-methyl-4-aminophenyl)benzamide)Mouse (i.p.)63 µmol/kg (15.4 mg/kg)676 µmol/kg (163 mg/kg)10.7
Rat (oral)41 µmol/kg (9.9 mg/kg)--[8]
d,l-4-amino-N-(α-methylbenzyl)benzamide Mouse (i.p.)18.02 mg/kg170.78 mg/kg9.5[9]
4-amino-N-amylbenzamide Mouse (i.p.)42.98 mg/kg--[9]
4-amino-N-cyclohexylbenzamide Mouse (i.p.)--2.8[9]
U-49524E (pyrrolidinyl benzamide)Mouse (i.p.)35 mg/kg--[3]
U-49132E (piperidinyl benzamide)Mouse (i.p.)>100 mg/kg--[3]
Phenytoin (Reference)Rat (oral)121 µmol/kg--
Carbamazepine (Reference)Rat (oral)---

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structural features that influence the anticonvulsant activity of 4-aminobenzamide analogs.

The N-Substituent: The nature of the substituent on the amide nitrogen is a critical determinant of potency.

  • Aromatic Substitution: The introduction of a second aromatic ring in the N-substituent generally leads to more potent compounds.[9] For instance, d,l-4-amino-N-(α-methylbenzyl)-benzamide exhibits a significantly lower ED50 compared to the N-alkyl and N-cycloalkyl analogs.[9]

  • Steric Hindrance: The substitution pattern on the N-phenyl ring plays a crucial role. Ameltolide, with two methyl groups at the 2 and 6 positions of the N-phenyl ring, is a potent anticonvulsant.[7] The analog 4-AEPB, where the two methyl groups are replaced by a single ethyl group at the 2-position, maintains or even slightly enhances potency in rats when administered orally.[7] This suggests that a certain degree of steric bulk and specific conformational arrangement around the amide bond are favorable for activity.

  • Alicyclic vs. Aromatic: While N-cyclohexylbenzamide shows a good protective index, the introduction of a phenyl group in d,l-4-amino-N-(α-methylbenzyl)-benzamide leads to a marked increase in potency.[9]

  • Heterocyclic Substituents: A comparison between the pyrrolidinyl benzamide (U-49524E) and the piperidinyl benzamide (U-49132E) reveals that the five-membered pyrrolidine ring is preferred over the six-membered piperidine ring for anticonvulsant activity.[3]

The Benzamide Core:

  • 4-Amino Group: The 4-amino group on the benzamide ring is a common feature among these potent anticonvulsants, suggesting its importance for interacting with the biological target.

  • Introduction of a Second Amino Group: The synthesis of 4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB), an analog of Ameltolide with an additional amino group on the N-phenyl ring, did not drastically alter the anticonvulsant potency in mice but appeared to enhance activity upon oral administration in rats.[8]

cluster_0 Core Benzamide Scaffold cluster_1 Ameltolide cluster_2 4-AEPB cluster_3 d,l-4-amino-N-(α-methylbenzyl)benzamide cluster_4 4-amino-N-cyclohexylbenzamide Core Ameltolide 4-AEPB alpha-methylbenzyl cyclohexyl

Chemical structures of the core benzamide scaffold and key analogs.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

A substantial body of evidence suggests that the primary mechanism of action for many benzamide anticonvulsants is the blockade of voltage-gated sodium channels.[10][11] These channels are crucial for the initiation and propagation of action potentials in neurons.[10] During a seizure, neurons exhibit rapid and repetitive firing, a state that is dependent on the proper functioning of sodium channels.[12]

Anticonvulsant benzamides are thought to preferentially bind to the inactivated state of the sodium channel.[12] This state-dependent binding is key to their therapeutic effect. By stabilizing the inactivated state, these drugs inhibit the return of the channel to the resting state, thereby reducing the number of available channels that can open in response to depolarization.[12] This leads to a use-dependent block of high-frequency neuronal firing, which is characteristic of seizure activity, while having a lesser effect on normal, low-frequency neuronal signaling.[12] This mechanism is shared by established antiepileptic drugs like phenytoin and carbamazepine.[11] Studies on pyrrolidinyl and piperidinyl benzamide analogs further support the importance of sodium channel inhibition for their anticonvulsant activity.[3]

cluster_0 Normal Neuronal Firing cluster_1 Neuronal Firing with Benzamide Anticonvulsant Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Resting_B Resting State Open_B Open State (Na+ Influx) Resting_B->Open_B Depolarization Inactivated_B Inactivated State (Benzamide Binding) Open_B->Inactivated_B Inactivation Inactivated_B->Resting_B Repolarization (Inhibited)

Proposed mechanism of action of benzamide anticonvulsants on voltage-gated sodium channels.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rodents

This protocol outlines the essential steps for conducting the MES test to evaluate the anticonvulsant activity of benzamide analogs.

1. Animal Preparation and Acclimation:

  • Species: Male albino mice (20-30 g) or rats (100-150 g) are commonly used.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Compound Administration:

  • Vehicle: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., 0.9% saline, distilled water with a small amount of Tween 80).

  • Dose-Response: To determine the ED50, administer a range of doses of the test compound to different groups of animals.

  • Route of Administration: The route of administration (e.g., intraperitoneal, oral) should be chosen based on the compound's properties and the study's objectives.

  • Pre-treatment Time: The time between drug administration and the MES test is critical and should be determined in preliminary studies to coincide with the time of peak drug effect. A typical pre-treatment time is 30-60 minutes.[1]

3. MES Seizure Induction:

  • Apparatus: Use a constant-current electroconvulsive shock generator with corneal or auricular electrodes.

  • Electrode Application: For corneal electrodes, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the animal's eyes to minimize discomfort, followed by a drop of saline to ensure good electrical contact.[4]

  • Stimulus Parameters:

    • Mice: 50 mA, 60 Hz alternating current for 0.2 seconds.[4]

    • Rats: 150 mA, 60 Hz alternating current for 0.2 seconds.[4]

4. Observation and Endpoint:

  • Seizure Phases: Observe the animal for the characteristic phases of the seizure: tonic flexion, tonic extension of the hindlimbs, and clonic convulsions.[13]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase.[4] An animal is considered protected if it does not exhibit this response.

5. Data Analysis:

  • ED50 Calculation: Calculate the ED50 and its 95% confidence intervals using a suitable statistical method, such as probit analysis.

  • Neurotoxicity (TD50): Assess motor impairment using the rotorod test at various doses to determine the TD50.

  • Protective Index (PI): Calculate the PI by dividing the TD50 by the ED50.

start Start acclimation Animal Acclimation (1 week) start->acclimation dosing Compound Administration (i.p. or oral) acclimation->dosing pretreatment Pre-treatment Period (30-60 min) dosing->pretreatment anesthesia Topical Anesthesia (Corneal Electrodes) pretreatment->anesthesia stimulation Electrical Stimulation (MES Apparatus) anesthesia->stimulation observation Observe Seizure Phases (Tonic Hindlimb Extension) stimulation->observation endpoint Endpoint Assessment (Protection or No Protection) observation->endpoint analysis Data Analysis (ED50, TD50, PI Calculation) endpoint->analysis end End analysis->end

Experimental workflow for the Maximal Electroshock (MES) seizure test.

Conclusion

The 4-aminobenzamide scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the potency and therapeutic index of these compounds. The N-substituent, in particular, offers a key handle for optimizing the pharmacological properties of this class of molecules. The blockade of voltage-gated sodium channels appears to be a central mechanism underlying their anticonvulsant effects. The detailed protocol for the MES test provides a robust framework for the preclinical evaluation of new benzamide analogs, facilitating the identification of promising candidates for further development in the quest for more effective and safer treatments for epilepsy.

References

  • Zhu, Y., Im, W. B., Lewis, R. A., & VonVoigtlander, P. F. (n.d.). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. PubMed. [Link]

  • Slideshare. (n.d.). screening methods for Antiepileptic activity. [Link]

  • PubMed. (n.d.). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, June 15). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

  • PubMed. (2009, March 15). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • YouTube. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]

  • ACS Publications. (n.d.). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry. [Link]

  • American Chemical Society. (n.d.). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. PMC. [Link]

  • CABI. (2023, October 26). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. [Link]

  • PubMed. (n.d.). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. [Link]

  • PubMed. (2010, August 12). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. [Link]

  • ResearchGate. (n.d.). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. [Link]

  • Brieflands. (2019, January 30). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. [Link]

  • Lupine Publishers. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. [Link]

  • PubMed. (1984, June). Anticonvulsant activity of some 4-aminobenzamides. [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • EpilepsyDisease.com. (2025, March 15). Epilepsy Medication: What Is a Sodium Channel Blocker?. [Link]

  • Practical Neurology. (2025, November 10). Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

  • PubChem. (n.d.). 4-amino-n-cyclohexylbenzamide (C13H18N2O). [Link]

  • Grokipedia. (n.d.). Ameltolide. [Link]

  • Wikipedia. (n.d.). Ameltolide. [Link]

  • PubMed. (2018, August 20). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. [Link]

  • ResearchGate. (2025, August 5). Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. [Link]

  • PubMed. (1998, August 27). Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide. [Link]

  • PubMed. (n.d.). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. [Link]

  • BrainKart. (2017, December 29). Sodium Channel Blocking Agents. [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of 4-amino-N-cyclopentyl-3-methylbenzamide Batches

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and meaningful scientific inquiry...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and meaningful scientific inquiry. This guide provides an in-depth technical comparison of essential analytical methodologies for validating the purity of 4-amino-N-cyclopentyl-3-methylbenzamide, a key building block in various research and development pipelines. By presenting supporting experimental data and explaining the causality behind methodological choices, this document serves as a practical resource for ensuring the integrity of your starting materials.

The Imperative of Purity in Research and Development

4-amino-N-cyclopentyl-3-methylbenzamide is synthesized through the amidation of 4-amino-3-methylbenzoic acid with cyclopentylamine. The purity of the final product is paramount, as even trace amounts of impurities can lead to erroneous experimental results, altered biological activity, and complications in downstream applications. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be rigorously identified and controlled.[1][2][3][4] This guide will explore a multi-faceted analytical approach to comprehensively characterize and compare different batches of this compound.

Understanding the Impurity Profile

A thorough purity validation begins with an understanding of the potential impurities that can arise during synthesis and storage. For 4-amino-N-cyclopentyl-3-methylbenzamide, these can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 4-amino-3-methylbenzoic acid and cyclopentylamine.

    • By-products: Molecules formed through side reactions, such as N,N-diacylated species or products of self-condensation.[5]

  • Degradation Products:

    • Hydrolysis Products: Cleavage of the amide bond to revert to the starting carboxylic acid and amine, often catalyzed by acidic or basic conditions.[6][7]

    • Oxidation Products: Degradation initiated by exposure to air and light, potentially leading to colored impurities.[6][7]

  • Residual Solvents:

    • Organic solvents used during the synthesis and purification steps that are not completely removed.[8][9]

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods, each relying on different physicochemical principles, is essential for a robust validation. This guide will compare four key techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of impurities.

  • Differential Scanning Calorimetry (DSC) for determining absolute purity based on thermal properties.

Comparative Analysis of Two Hypothetical Batches

To illustrate the practical application of these techniques, we will compare two hypothetical batches of 4-amino-N-cyclopentyl-3-methylbenzamide: Batch A (High Purity) and Batch B (Standard Purity) .

ParameterBatch ABatch B
Appearance White to off-white crystalline powderSlightly yellowish powder
HPLC Purity 99.85%98.72%
Total Impurities (HPLC) 0.15%1.28%
Residual Solvents (GC-MS) < 0.05%0.25% (Ethyl Acetate)
¹H NMR Conforms to structureConforms, with minor unidentified signals
DSC Purity 99.91 mol%98.55 mol%

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation and sensitive detection of the main compound and its impurities.[10] A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for resolving the parent compound from any potential degradation products or process-related impurities.[1][3]

Experimental Protocol:
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Causality of Method Parameters:
  • A C18 column is selected for its versatility in retaining and separating moderately polar to nonpolar compounds like our target molecule.

  • A gradient elution is employed to ensure the timely elution of both polar and nonpolar impurities, providing a comprehensive impurity profile within a reasonable run time.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for potential mass spectrometry coupling.

  • Detection at 254 nm is chosen based on the UV absorbance of the benzamide chromophore.

Comparative Data:
AnalyteBatch A (Area %)Batch B (Area %)Retention Time (min)
4-amino-3-methylbenzoic acid0.050.45~4.2
4-amino-N-cyclopentyl-3-methylbenzamide 99.85 98.72 ~12.5
Unidentified Impurity 10.030.38~14.1
Unidentified Impurity 20.070.45~16.8

The data clearly indicates that Batch B has a higher level of the unreacted starting material and other unidentified impurities compared to Batch A.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve in Mobile Phase (1 mg/mL) hplc Inject into C18 Column prep->hplc 10 µL Injection gradient Gradient Elution hplc->gradient uv UV Detection (254 nm) gradient->uv data Integrate Peaks uv->data purity Calculate Area % Purity data->purity

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[8][9][11] The ICH Q3C guidelines provide strict limits for residual solvents in active pharmaceutical ingredients.[12]

Experimental Protocol:
  • Instrumentation: Headspace GC-MS system.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial, add 1 mL of Dimethyl Sulfoxide (DMSO), and seal.

  • Headspace Conditions: Incubate at 80°C for 20 minutes.

Causality of Method Parameters:
  • A DB-624 column is specifically designed for the analysis of residual solvents, providing good separation for a wide range of common solvents.

  • Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile matrix components.

  • DMSO is chosen as the diluent due to its high boiling point, which prevents it from interfering with the analysis of more volatile solvents.

  • Mass spectrometry detection provides definitive identification of the solvents by comparing their mass spectra to a library (e.g., NIST).

Comparative Data:
SolventBatch A (ppm)Batch B (ppm)ICH Limit (Class 3)
Ethyl AcetateNot Detected25005000 ppm
DichloromethaneNot DetectedNot Detected600 ppm (Class 2)
TolueneNot DetectedNot Detected890 ppm (Class 2)

Batch B contains a significant, though acceptable, amount of Ethyl Acetate, likely from the final purification or crystallization step. Batch A is substantially cleaner in this regard.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis prep Dissolve in DMSO in Headspace Vial headspace Incubate & Inject Vapor prep->headspace gc GC Separation headspace->gc ms MS Detection gc->ms data Identify by MS Library ms->data quant Quantify vs. Standard data->quant

GC-MS Residual Solvent Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for purity assessment.[13][14][15] ¹H NMR provides a "fingerprint" of the molecule, and the presence of unexpected signals can indicate impurities.

Experimental Protocol:
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiment: ¹H NMR.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

Causality of Method Parameters:
  • DMSO-d₆ is a versatile solvent that dissolves a wide range of organic compounds and has a distinct solvent peak that typically does not interfere with the analyte signals. The amide and amine protons are also often well-resolved in DMSO-d₆.

  • A 400 MHz spectrometer provides sufficient resolution to distinguish subtle differences in the chemical environments of the protons.

Data Interpretation:
  • Batch A: The ¹H NMR spectrum shows all expected signals for 4-amino-N-cyclopentyl-3-methylbenzamide with correct integrations and multiplicities. The baseline is clean, indicating the absence of significant proton-containing impurities.

  • Batch B: The spectrum largely conforms to the expected structure. However, small, broad signals are observed in the aromatic and aliphatic regions that do not correspond to the main compound or common solvents. These signals integrate to approximately 1-2% relative to the main compound, corroborating the HPLC data.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation prep Dissolve in DMSO-d6 acquire Acquire 1H Spectrum prep->acquire process Process Spectrum acquire->process interpret Assign Signals & Identify Impurities process->interpret

NMR Structural Confirmation Workflow

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can determine the absolute purity of a crystalline substance by measuring the depression and broadening of its melting point.[10][16] The calculation is based on the Van't Hoff equation.[17] This method is particularly useful for detecting eutectic impurities that may not be easily resolved by chromatography.

Experimental Protocol:
  • Instrumentation: DSC instrument.

  • Pans: Hermetically sealed aluminum pans.

  • Sample Weight: 2-3 mg.

  • Heating Rate: 2 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Causality of Method Parameters:
  • A slow heating rate (2 °C/min) is used to maintain thermal equilibrium within the sample, which is a key assumption of the Van't Hoff equation.

  • Hermetically sealed pans are used to prevent any loss of mass due to sublimation or evaporation during the analysis.

  • A small sample size minimizes thermal gradients within the sample.

Comparative Data:
ParameterBatch ABatch B
Melting Onset (°C) 145.2143.8
Melting Peak (°C) 146.5145.1
Purity (mol %) 99.9198.55

The lower melting point and broader melting range of Batch B are classic indicators of a higher impurity content, which is quantified by the Van't Hoff calculation to be significantly lower in purity than Batch A.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis prep Weigh & Seal in Aluminum Pan dsc Heat at 2 °C/min prep->dsc measure Measure Heat Flow dsc->measure data Integrate Melting Endotherm measure->data purity Calculate Purity via Van't Hoff Equation data->purity

DSC Purity Analysis Workflow

Conclusion: A Synthesis of Evidence

The validation of purity for a compound like 4-amino-N-cyclopentyl-3-methylbenzamide is a process of synthesizing evidence from multiple, orthogonal analytical techniques. As demonstrated by our comparative analysis of Batch A and Batch B, each method provides a unique and critical piece of the purity puzzle.

  • HPLC excels at separating and quantifying known and unknown related substances.

  • GC-MS is indispensable for the specific and sensitive detection of residual volatile impurities.

  • NMR provides definitive structural confirmation and can reveal the presence of otherwise uncharacterized impurities.

  • DSC offers a robust measure of absolute purity based on fundamental thermodynamic principles.

For researchers and drug developers, relying on a single purity value can be misleading. A comprehensive Certificate of Analysis, incorporating data from these complementary techniques, is essential for making informed decisions and ensuring the scientific validity of your work. The higher cost and effort associated with a high-purity batch, such as Batch A, are justified by the increased confidence and reliability it brings to research outcomes.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • European Medicines Agency. (2006, October). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • PharmaCam Insights. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities [Video]. YouTube. [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. PubMed. [Link]

  • Orient J Chem. Gas chromatographic methods for residual solvents analysis. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(24), 5486-5493.
  • Dong, M. W. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Slideshare. Related Substances-Method Validation-PPT_slide. [Link]

  • Journal of Chromatographic Science. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]

  • International Council for Harmonisation. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. (2020, December 9). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). [Link]

  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]

  • Waters. Benzamide. [Link]

  • Waters. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Scientific Reports. (2018, February 5). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Google Patents. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Molecules. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

Sources

Validation

4-amino-N-cyclopentyl-3-methylbenzamide vs standard kinase inhibitors

An In-Depth Comparative Guide for the Evaluation of Novel Kinase Inhibitors: 4-amino-N-cyclopentyl-3-methylbenzamide vs. Standard Kinase Inhibitors Introduction The landscape of kinase inhibitor discovery is one of const...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for the Evaluation of Novel Kinase Inhibitors: 4-amino-N-cyclopentyl-3-methylbenzamide vs. Standard Kinase Inhibitors

Introduction

The landscape of kinase inhibitor discovery is one of constant evolution, with novel chemical entities continually emerging from discovery pipelines. For researchers and drug development professionals, the critical task is to rigorously evaluate these new molecules against established standards to determine their potential therapeutic value. This guide provides a comprehensive framework for such a comparison, using the novel compound 4-amino-N-cyclopentyl-3-methylbenzamide as a case study against well-characterized, standard kinase inhibitors.

While 4-amino-N-cyclopentyl-3-methylbenzamide is identified in chemical databases and related patents as a potential kinase inhibitor, a deep public dataset on its biological activity is not yet available. Therefore, this guide will focus on the methodology of comparison, outlining the essential experiments and analytical approaches required to benchmark a new chemical entity. We will compare this compound's hypothetical data against real-world data from two standard inhibitors: Staurosporine , a broad-spectrum inhibitor known for its high potency against a wide range of kinases, and Dasatinib , a multi-targeted inhibitor used in cancer therapy, particularly for its potent inhibition of BCR-ABL and Src family kinases.

This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and insightful evaluation of any new kinase inhibitor.

Part 1: Initial Characterization of the Novel Compound

Before a direct comparison can be made, the fundamental properties of the novel compound must be established. For 4-amino-N-cyclopentyl-3-methylbenzamide, the initial steps would involve confirming its identity, purity, and solubility.

1.1. Physicochemical Characterization

  • Identity and Purity: Confirmation via analytical techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) is paramount. Purity should typically be >95% to ensure that observed biological activity is not due to contaminants.

  • Solubility: Determining the solubility in aqueous buffers and organic solvents (like DMSO) is crucial for accurate preparation of stock solutions and experimental assays.

1.2. Initial Target Screening A broad initial screen against a panel of kinases is the first step in understanding the compound's mechanism of action. This can be performed using commercially available services that offer binding or enzymatic assays against hundreds of human kinases. The goal is to identify the primary kinase target(s) and get a preliminary idea of its selectivity.

Part 2: Comparative In Vitro Kinase Assays

The core of the comparison lies in directly measuring the inhibitory activity of the compounds against specific kinase targets. The half-maximal inhibitory concentration (IC50) is a key metric.

2.1. Principle of In Vitro Kinase Assays These assays measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method involves quantifying the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

2.2. Experimental Protocol: In Vitro Kinase IC50 Determination

  • Reagents and Setup:

    • Purified recombinant kinase.

    • Kinase-specific substrate (peptide or protein).

    • ATP (adenosine triphosphate), often radiolabeled (e.g., ³²P-ATP or ³³P-ATP) or with a fluorescent tag.

    • Kinase reaction buffer.

    • Test compounds (4-amino-N-cyclopentyl-3-methylbenzamide, Staurosporine, Dasatinib) serially diluted in DMSO.

    • 96- or 384-well assay plates.

  • Assay Procedure:

    • Add kinase, substrate, and reaction buffer to the wells.

    • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time at the optimal temperature for the kinase.

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify substrate phosphorylation. For radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity. For other methods, fluorescence or luminescence is measured.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2.3. Comparative Data Interpretation

The IC50 values provide a direct comparison of the potency of the inhibitors against a specific kinase.

CompoundTarget KinaseIC50 (nM) - Representative ValuesSelectivity Profile
4-amino-N-cyclopentyl-3-methylbenzamideHypotheticalTo be determinedTo be determined
StaurosporineMultiple~1-10 (for many kinases)Broad-spectrum
DasatinibBCR-ABL, Src<1 (for BCR-ABL and Src)Multi-targeted

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration).

Part 3: Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate. High selectivity for the target kinase over other kinases is crucial to minimize off-target effects and potential toxicity.

3.1. Rationale for Selectivity Profiling The human kinome consists of over 500 kinases. A new inhibitor should be tested against a large, representative panel of these kinases to understand its selectivity profile. This is often done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets, followed by full IC50 determinations for any kinases that show significant inhibition.

3.2. Experimental Workflow: Kinase Selectivity Panel

Caption: Workflow for kinase selectivity profiling of a novel compound.

3.3. Interpreting Selectivity Data The selectivity can be visualized using a "tree spot" diagram, where the size and color of the spot on a phylogenetic tree of the human kinome represent the potency of the inhibitor against that kinase. A highly selective inhibitor will show strong inhibition of only one or a few closely related kinases.

  • Staurosporine would show broad activity across the kinome tree.

  • Dasatinib would show high potency against BCR-ABL and Src family kinases, with some off-target activity.

  • The ideal profile for 4-amino-N-cyclopentyl-3-methylbenzamide would be high potency against its intended target with minimal inhibition of other kinases.

Part 4: Cellular Assays for Target Engagement and Downstream Effects

In vitro activity does not always translate to cellular efficacy. Cellular assays are essential to confirm that the inhibitor can enter cells, bind to its target, and modulate downstream signaling pathways.

4.1. Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay) CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

4.1.1. Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

4.2. Downstream Signaling Pathway Analysis If the inhibitor successfully engages its target, it should modulate the downstream signaling pathway. This can be assessed by measuring the phosphorylation status of key substrate proteins.

4.2.1. Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Treatment: Treat cells with the inhibitor for a defined period.

  • Cell Lysis: Prepare cell lysates.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and for the total amount of the substrate protein (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation.

4.2.2. Example Signaling Pathway: BCR-ABL

BCR_ABL_Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 phosphorylates Dasatinib Dasatinib Dasatinib->BCR_ABL pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

A successful inhibitor like Dasatinib would show a dose-dependent decrease in the level of phosphorylated STAT5 (p-STAT5) in cells expressing BCR-ABL. The novel compound would need to be tested in a similar manner against its identified target pathway.

Conclusion

The evaluation of a novel kinase inhibitor like 4-amino-N-cyclopentyl-3-methylbenzamide requires a multi-faceted approach. By systematically comparing its in vitro potency, selectivity, cellular target engagement, and effects on downstream signaling pathways against well-characterized standards such as Staurosporine and Dasatinib, researchers can build a comprehensive profile of the new compound. This rigorous, data-driven comparison is essential for identifying promising new therapeutic agents and understanding their mechanism of action, ultimately paving the way for further preclinical and clinical development.

References

  • Molport Database: 4-amino-N-cyclopentyl-3-methylbenzamide. [Link]

  • Chemspace Database: 4-amino-N-cyclopentyl-3-methylbenzamide. [Link]

  • Google Patents: Preparation of substituted 4-aminobenzamide deriv
Comparative

Technical Guide: Separation of 4-amino-N-cyclopentyl-3-methylbenzamide Isomers

This guide details the separation of 4-amino-N-cyclopentyl-3-methylbenzamide from its positional isomers (regioisomers). As this molecule is achiral (assuming an unsubstituted cyclopentyl ring), the primary separation ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the separation of 4-amino-N-cyclopentyl-3-methylbenzamide from its positional isomers (regioisomers). As this molecule is achiral (assuming an unsubstituted cyclopentyl ring), the primary separation challenge lies in resolving the 4-amino target from the 2-amino and 6-amino impurities formed during the electrophilic aromatic substitution (nitration) steps of the precursor synthesis.

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary & Challenge Profile

In the synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide, a key intermediate for various kinase inhibitors, the formation of regioisomers is the dominant impurity profile. The directing effects of the methyl (weakly activating, ortho/para) and carboxyl/amide (deactivating, meta) groups on the benzene ring often lead to a mixture containing the target 4-amino isomer alongside 2-amino and 6-amino byproducts.

Separating these isomers is critical because the position of the amino group drastically alters the pharmacophore’s binding affinity (SAR) and toxicity profile.

The Separation Challenge:

  • Structural Similarity: Identical molecular weight (MW) and functional groups.

  • pKa Proximity: The aniline nitrogen pKa values differ only slightly based on ortho/para electronic effects.

  • Co-elution: Standard C18 columns often fail to resolve these isomers due to identical hydrophobicity.

This guide compares three separation methodologies: Enhanced Selectivity HPLC , Supercritical Fluid Chromatography (SFC) , and Process Crystallization .

Isomer Profiling & Synthesis Origin

Understanding the origin of the isomers allows for better upstream control and downstream separation.

SynthesisPath cluster_isomers Nitro-Isomer Mixture Start 3-Methylbenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Iso1 4-Nitro (Target) Major Product Nitration->Iso1 Iso2 2-Nitro (Impurity) Ortho-Steric Nitration->Iso2 Iso3 6-Nitro (Impurity) Nitration->Iso3 Coupling Amide Coupling (+ Cyclopentylamine) Iso1->Coupling Reduction Reduction (H2, Pd/C) Coupling->Reduction Final Target: 4-amino-N-cyclopentyl- 3-methylbenzamide Reduction->Final

Figure 1: Origin of regioisomers during the nitration step. The separation must resolve the final amine equivalents of these nitro-isomers.

Method 1: Enhanced Selectivity HPLC (Analytical & Semi-Prep)

Best For: Purity analysis (<0.1% impurity limit) and isolation of gram-scale standards.

Standard C18 phases interact primarily through hydrophobic dispersion, which is often insufficient for distinguishing the subtle shape selectivity of ortho/meta/para isomers. We utilize Phenyl-Hexyl or Pentafluorophenyl (PFP) phases to exploit


 interactions.
Mechanism of Action

The PFP phase offers multiple retention mechanisms:

  • 
     Interaction:  The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring of the analyte.
    
  • Steric Selectivity: The ortho-isomer (2-amino) has a "kinked" shape due to steric hindrance between the amino and amide groups, reducing its ability to lay flat against the stationary phase compared to the linear para-isomer (4-amino).

Experimental Protocol
ParameterConditionRationale
Column Kinetex F5 (PFP) or biphenyl (150 x 4.6 mm, 2.6 µm)Maximizes

selectivity and shape recognition.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the aniline (pKa ~4-5), improving peak shape.
Mobile Phase B MethanolMeOH promotes stronger

interactions than Acetonitrile.
Gradient 10% B to 60% B over 15 minShallow gradient focuses on the specific elution window of the isomers.
Flow Rate 1.0 mL/minStandard analytical flow; scale up for prep.
Detection UV @ 254 nmMax absorption for the benzamide chromophore.

Validation Check:

  • Resolution (Rs): Target Rs > 2.0 between 4-amino and 2-amino peaks.

  • Elution Order: Typically, the ortho-isomer (2-amino) elutes before the para-isomer (4-amino) on PFP phases due to steric inhibition of binding.

Method 2: Supercritical Fluid Chromatography (SFC)

Best For: High-throughput screening and preparative isolation (10g - 100g scale). Green chemistry compliance.

SFC is superior for structural isomers because supercritical CO


 has high diffusivity, allowing for high-efficiency separations at high speeds. The "ortho effect" is often magnified in SFC.
Experimental Protocol
  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase.

    • Why: The basic nature of 2-EP interacts with the acidic amide proton and the aniline protons. The intramolecular H-bonding in the ortho-isomer (between amino H and amide O) weakens its interaction with the stationary phase, causing it to elute faster.

  • Mobile Phase: CO

    
     (Main) / Methanol + 0.2% Isopropylamine (Modifier).
    
  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

    • Gradient: 5% to 40% Modifier over 5 minutes.

  • Outcome: The 2-amino isomer (internal H-bond) elutes significantly earlier than the 4-amino target (free H-bond donor), often achieving Rs > 4.0.

Method 3: Selective Recrystallization (Process Scale)

Best For: Bulk manufacturing (>1 kg) and cost reduction.

While chromatography is essential for analysis, crystallization is the engine of process chemistry. The 4-amino isomer (para-substituted) generally possesses higher lattice energy and symmetry than the 2-amino (ortho) isomer, leading to lower solubility.

Solvent Screening Workflow
  • Dissolution: Dissolve crude mixture (e.g., 85:15 ratio) in hot solvent (Reflux).

  • Cooling: Slow ramp to 0-5°C.

  • Filtration: Collect solids (enriched in Target).

Solvent SystemYield PotentialPurity UpgradeNotes
Ethanol/Water (80:20) HighModerateGood anti-solvent effect; water rejects the hydrophobic impurities.
Toluene ModerateHigh Aromatic solvent interacts with isomers; para-isomer crystallizes effectively.
Isopropyl Acetate HighModerateStandard process solvent; good for removing oily oligomers.

Self-Validating Step: Perform a "Slurry Wash" on the filter cake. Resuspend the filtered solid in cold Toluene for 1 hour. This dissolves surface impurities (ortho-isomer enriched in mother liquor) without significant yield loss of the target.

Comparative Analysis & Decision Guide

The choice of method depends on the stage of drug development.

FeatureHPLC (Reverse Phase - PFP)SFC (Prep)Crystallization
Selectivity (

)
High (Shape/

-Selectivity)
Very High (H-bond Selectivity)Moderate (Lattice Energy)
Throughput Low ( g/day )High (100s g/day )Very High ( kg/batch )
Solvent Consumption High (Aqueous waste)Low (CO

recycled)
Low
Cost HighModerateLow
Application QC, IPC, Final Purity CheckImpurity Isolation, MedChem ScaleManufacturing Process
Decision Logic Diagram

DecisionTree Input Crude Mixture (4-amino + regioisomers) ScaleQ What is the Scale? Input->ScaleQ Small < 10 grams ScaleQ->Small Lab Scale Large > 100 grams ScaleQ->Large Process Scale Analytical Analytical QC? Small->Analytical Cryst Method 3: Crystallization (Toluene/EtOH) Large->Cryst Primary Purification HPLC Method 1: HPLC (PFP Column) High Precision Analytical->HPLC Yes (Purity Check) SFC Method 2: SFC (2-EP) Speed & Green Analytical->SFC No (Isolation) Cryst->HPLC Final Polish/Check

Figure 2: Strategic selection of separation method based on scale and objective.

References

  • Mac-Mod Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography. PubMed. Retrieved from [Link]

  • Chromatography Forum. (2017). Separation of positional isomers using Polar-Embedded Phases. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 4-amino-N-cyclopentyl-3-methylbenzamide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-amino-N-cyclopentyl-3-methylbenzamide. As this compound is primarily used in research and development settings, specific sa...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-amino-N-cyclopentyl-3-methylbenzamide. As this compound is primarily used in research and development settings, specific safety and toxicological data may be limited. Therefore, this guide is built upon the foundational principles of chemical safety, regulatory compliance, and risk mitigation, drawing from data on analogous benzamide compounds. The procedures outlined herein are designed to empower researchers and laboratory personnel to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the cornerstone of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 4-amino-N-cyclopentyl-3-methylbenzamide is not universally available, data from structurally related benzamide derivatives allow for a presumptive hazard assessment.

Principle of Analogous Assessment: The benzamide functional group and associated amino substitutions suggest a consistent hazard profile across this chemical class. Compounds such as 3-Amino-N-methylbenzamide and general Benzamide are known to be harmful if swallowed and cause significant skin and eye irritation.[1][2][3] The European Chemicals Agency (ECHA) corroborates this, with notifications for similar substances indicating they can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4]

Therefore, in the absence of specific data, 4-amino-N-cyclopentyl-3-methylbenzamide must be handled as a hazardous substance with, at a minimum, the hazards summarized in the table below.

Parameter Inferred Value / Classification Rationale / Source
Physical State Solid, crystalline powder.Based on the common state of similar benzamide compounds.[1][5]
Acute Oral Toxicity Category 4: Harmful if swallowed. Consistent hazard statement for analogous benzamides.[1][3][6]
Skin Corrosion/Irritation Category 2: Causes skin irritation. A common classification for this chemical family.[2][3]
Eye Damage/Irritation Category 2A: Causes serious eye irritation. A prevalent hazard for amino-benzamide derivatives.[2][3][4]
STOT-Single Exposure Category 3: May cause respiratory irritation. Potential hazard based on ECHA data for related substances.[3][4]
Environmental Hazard Data not available. Assume harmful to aquatic life.Precautionary principle. Uncharacterized chemicals should not enter drains or the environment.[5][7]

Regulatory Framework for Hazardous Waste Disposal

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).

Waste Characterization: Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. For a novel or research compound like 4-amino-N-cyclopentyl-3-methylbenzamide, characterization relies on "generator knowledge."[8]

  • Generator Knowledge: Based on your understanding of the compound's chemical properties and the data on its analogs (as presented in Section 1), you must conservatively assume it meets the criteria for a toxic hazardous waste. This is a legally defensible position that prioritizes safety.

All waste must be managed through licensed facilities and tracked with proper documentation to ensure compliance.

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step protocol for collecting and disposing of 4-amino-N-cyclopentyl-3-methylbenzamide waste.

Step 1: Prepare with Appropriate Personal Protective Equipment (PPE)

  • Action: Before handling the chemical in any form (pure, in solution, or as waste), don appropriate PPE.

    • Nitrile gloves (or other chemically resistant gloves).

    • Chemical safety goggles.

    • A buttoned lab coat.

  • Rationale: This is the first line of defense. Given the high likelihood of skin and severe eye irritation, this level of PPE is mandatory to prevent accidental contact.[2][3]

Step 2: Segregate and Collect Waste at the Source

  • Action (Solid Waste): Use a dedicated spatula or scoop to transfer solid 4-amino-N-cyclopentyl-3-methylbenzamide waste into a designated hazardous waste container.

  • Action (Liquid Waste): Collect solutions containing the compound, including contaminated solvents from reaction workups or chromatography, in a separate, compatible liquid hazardous waste container.

  • Rationale: Waste segregation is a critical safety and compliance step. Never mix uncharacterized waste with other waste streams. Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, proper segregation prevents the contamination of less hazardous waste streams, which can significantly increase disposal costs.

Step 3: Container Management and Labeling

  • Action:

    • Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[9]

    • Affix a "HAZARDOUS WASTE" label to the container. These are typically provided by your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write the full chemical name: "4-amino-N-cyclopentyl-3-methylbenzamide " and list any solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[9]

    • Keep the container closed at all times except when you are actively adding waste.[10] Do not leave a funnel in the container.[9]

  • Rationale: Proper labeling is an EPA requirement.[10] It ensures that anyone handling the container understands its contents and associated hazards. Keeping the container sealed prevents spills and the release of vapors or dust into the laboratory environment.[10]

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the labeled waste container at or near the point of generation (e.g., in the fume hood where the work was performed). This area must be under the control of the laboratory personnel generating the waste.[9][10]

  • Rationale: The SAA rule allows for the temporary collection of hazardous waste in the lab without requiring a special storage permit, provided specific conditions are met.[10] This facilitates safe and efficient waste collection.

Step 5: Final Disposal Request

  • Action: Once the waste container is nearly full (approximately 90%), or if your project is complete, submit a chemical waste pickup request to your institution's EH&S office.

  • Rationale: Only licensed and trained professionals are permitted to transport and dispose of hazardous waste.[11] Your EH&S department manages this entire process, ensuring the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 4-amino-N-cyclopentyl-3-methylbenzamide from generation to disposal.

G A Waste Generated (Pure solid, contaminated labware, or solution) B Assess Hazards (Harmful, Skin/Eye Irritant) Classify as Hazardous Waste A->B C Select Compatible Container (Solid or Liquid) B->C D Affix 'Hazardous Waste' Label C->D E Clearly List Contents: '4-amino-N-cyclopentyl-3-methylbenzamide' and any solvents D->E F Store in Satellite Accumulation Area (SAA) Keep Container Closed E->F G Is Container >90% Full? F->G Periodically Check H Continue Collection in SAA G->H No I Submit Waste Pickup Request to EH&S Office G->I Yes H->F J Await Scheduled Pickup by Trained Professionals I->J

Sources

Handling

Personal protective equipment for handling 4-amino-N-cyclopentyl-3-methylbenzamide

This guide provides an authoritative safety and logistical framework for handling 4-amino-N-cyclopentyl-3-methylbenzamide . Status: Research Grade / Pharmaceutical Intermediate Hazard Classification (Estimated): High Pot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative safety and logistical framework for handling 4-amino-N-cyclopentyl-3-methylbenzamide .

Status: Research Grade / Pharmaceutical Intermediate Hazard Classification (Estimated): High Potency / Irritant (Treat as OEB 3 until fully characterized). Immediate Action: Handle only within a certified chemical fume hood or powder containment enclosure.

Part 1: Hazard Assessment & Risk Profile

Since specific toxicological data (SDS) is often limited for novel intermediates, this protocol applies Structure-Activity Relationship (SAR) analysis to establish a "Safety Net" baseline.[1]

Functional MotifAssociated HazardSafety Implication
Aniline Moiety (4-amino)Sensitizer / Mutagenic Potential High risk of skin sensitization and potential methemoglobinemia if absorbed.[1] Double gloving is mandatory.
Benzamide Core CNS Activity Structurally similar to dopamine antagonists (e.g., Sulpiride analogs). Assume biological activity upon inhalation or ingestion.[2]
Cyclopentyl Group Lipophilicity Increases cell membrane permeability. If dissolved in DMSO, skin absorption risk increases exponentially.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab PPE. This matrix defines the minimum protection required based on the physical state of the compound.

PPE Selection Logic
ComponentSolid / Powder Handling (High Risk)Solution Handling (Medium Risk)Rationale
Respiratory Engineering Control Required (Fume Hood).[1] If open bench is unavoidable: PAPR (HEPA).Fume Hood recommended.[3] N95/P3 mask as backup.Powders aerosolize invisibly. Inhalation is the fastest route to CNS exposure.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer gloves every 30 mins.Laminate / Silver Shield if using DMSO. Otherwise, Double Nitrile.[4]Anilines can permeate thin nitrile. DMSO acts as a carrier solvent, bypassing skin barriers.
Eye Protection Chemical Goggles (Indirect Vent).Safety Glasses with Side Shields + Face Shield (if splashing likely).Prevents ocular absorption and irritation.[2]
Body Defense Tyvek® Lab Coat (Disposable) with elastic cuffs.Standard Cotton Lab Coat (Buttoned).Tyvek prevents dust entrapment in fabric fibers, which can cause secondary exposure later.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Solubilize the solid compound without contaminating the balance or the researcher.

  • Preparation:

    • Place a static-dissipative weighing boat and a pre-tared vial inside the Fume Hood.

    • Line the work surface with an absorbent, plastic-backed mat (absorbent side up).[1]

  • Transfer:

    • Do not use a spatula directly from the stock bottle if possible. Gently tap powder into the weighing boat.

    • If a spatula is used, wipe it immediately with a methanol-dampened Kimwipe inside the hood before removing it.[1]

  • Solubilization (The Critical Step):

    • Add solvent (e.g., DMSO, Methanol) directly to the vial containing the weighed powder.

    • NEVER vortex an open vial. Cap tightly, seal with Parafilm, then vortex.

  • Decontamination:

    • Wipe the exterior of the vial with 70% Ethanol/Methanol before removing it from the hood.

Protocol B: Spill Cleanup (Dry Powder)[1][2]
  • Do NOT sweep (creates aerosols).[5]

  • Step 1: Cover spill with wet paper towels (dampened with water/surfactant) to suppress dust.

  • Step 2: Scoop up the wet slurry into a hazardous waste bag.

  • Step 3: Clean area with 1N HCl (to protonate the amine, making it water-soluble and easier to clean), followed by soap and water.[1]

Part 4: Visualization of Safety Logic

Figure 1: PPE & Engineering Control Decision Tree

Caption: Logical flow for selecting containment levels based on operational state.

PPE_Decision_Tree Start Handling 4-amino-N-cyclopentyl- 3-methylbenzamide State Determine Physical State Start->State Solid Solid / Powder (High Aerosol Risk) State->Solid Liquid Solution / Oil (Splash Risk) State->Liquid Eng_Solid Engineering Control: Powder Containment Hood or Class II BSC Solid->Eng_Solid Eng_Liquid Engineering Control: Chemical Fume Hood Liquid->Eng_Liquid PPE_Solid PPE: Double Nitrile Gloves Tyvek Sleeves/Coat Resp: PAPR (if outside hood) Eng_Solid->PPE_Solid PPE_Liquid PPE: Single/Double Nitrile (Silver Shield if DMSO) Safety Glasses Eng_Liquid->PPE_Liquid

Figure 2: Metabolic Activation & Risk Pathway

Caption: Theoretical risk pathway illustrating why skin protection (aniline) and inhalation control (benzamide) are critical.[1]

Risk_Pathway Compound 4-amino-N-cyclopentyl- 3-methylbenzamide Skin Skin Contact Compound->Skin Inhale Inhalation (Dust) Compound->Inhale Absorb Dermal Absorption (Enhanced by DMSO) Skin->Absorb CNS Benzamide Core: Potential CNS Effects Inhale->CNS Rapid Systemic Uptake Sensitization Aniline Moiety: Sensitization / Dermatitis Absorb->Sensitization

Part 5: Disposal & Emergency Response

Waste Management:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Incineration-Only hazardous waste bins.[1] Do not autoclave (potential volatilization).

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. If heavy metals were used in synthesis, segregate accordingly.

Emergency First Aid:

  • Eye Contact: Flush immediately for 15 minutes.[3][5][6] The "3-methyl" steric hindrance does not negate the basicity of the aniline; corneal damage is possible.

  • Skin Contact: Wash with soap and water.[2][3][5][7][8] Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air immediately. Monitor for signs of dizziness or ataxia (CNS effects).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzamide Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance on Handling Potent Pharmaceutical Compounds. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Substituted Anilines and Benzamides.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.